3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Description
The exact mass of the compound 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122714. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDLBOVIAWEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884292 | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6390-69-8 | |
| Record name | 3,3′,5,5′-Tetrakis(1,1-dimethylethyl)[1,1′-biphenyl]-2,2′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6390-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006390698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6390-69-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',5,5'-Tetra-tert-butylbiphenyl-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4',6,6'-TETRA-TERT-BUTYL-2,2'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9W97XDT3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
This technical guide provides a comprehensive overview of the synthesis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol derivative with applications in catalysis and materials science. The primary synthetic route involves the oxidative coupling of 2,4-di-tert-butylphenol, for which several effective protocols have been developed. This document details various methodologies, presents quantitative data in a comparative format, and provides a detailed experimental protocol for a selected method.
Core Synthesis Pathway: Oxidative Coupling of 2,4-di-tert-butylphenol
The fundamental transformation for the synthesis of this compound is the ortho-ortho oxidative coupling of two molecules of 2,4-di-tert-butylphenol. This reaction proceeds via the formation of a phenoxy radical intermediate, which then dimerizes. The regioselectivity of the coupling is a critical aspect, with various catalytic systems designed to favor the formation of the desired 2,2'-biphenyl linkage.
Comparative Analysis of Synthetic Methodologies
Several catalytic systems have been successfully employed for the oxidative coupling of 2,4-di-tert-butylphenol. The following table summarizes the key quantitative data from different reported methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Catalyst/Promoter | Oxidant | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Titanium Dioxide (TiO₂) | Air | Hexafluoroisopropanol (HFIP) | Ambient | 1 day | 31-69 | [1] |
| Di-tert-butyl peroxide (DTBP) | - | Dichloroethane | Room Temperature | 12 hours | Not specified | [2] |
| Hydroxo Multicopper(II) Clusters | - | Not specified | Not specified | Not specified | Up to 90 | [3] |
| Alkali Metal Catalyst Mixture | - | Phenol/t-butylphenol | Not specified | Not specified | Not specified | [4] |
Detailed Experimental Protocol: Visible-Light Induced Oxidative Coupling with TiO₂
This protocol is based on the heterogeneous photocatalytic oxidative coupling of 2,4-di-tert-butylphenol using titanium dioxide (TiO₂) as a recyclable catalyst.[1]
Materials:
-
2,4-di-tert-butylphenol
-
Titanium dioxide (TiO₂, anatase powder)
-
Hexafluoroisopropanol (HFIP)
-
Dioxane (for NMR standard)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Blue LED light source (e.g., 440 nm)
Procedure:
-
To a reaction vessel, add 2,4-di-tert-butylphenol (0.48 mmol, 1.0 equivalent).
-
Add titanium dioxide (3.0 equivalents) to the vessel.
-
Add hexafluoroisopropanol (2.0 mL) to achieve a concentration of 0.25 M.
-
Seal the reaction vessel, ensuring it is open to the air.
-
Irradiate the stirred reaction mixture with a blue LED light source (440 nm) at ambient temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS). The reaction is typically run for 24 hours.
-
Upon completion, the reaction mixture can be filtered to recover the TiO₂ catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
The yield can be determined from the isolated product mass or by ¹H NMR spectroscopy using an internal standard such as dioxane.[1]
Visualizing the Synthetic Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of this compound.
References
- 1. Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible‐Light‐Driven di‐ t ‐Butyl Peroxide‐Promoted the Oxidative Homo‐ and Cross‐Coupling of Phenols: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US6118029A - Process for producing 3,3',5,5'-tetra-t butylbiphenol - Google Patents [patents.google.com]
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered bisphenol with significant applications in industrial chemistry, particularly as a key intermediate in the synthesis of antioxidants.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its bulky tetra-tert-butyl groups contribute to its unique steric and electronic properties, influencing its reactivity and solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂O₂ | [1][2][3] |
| Molecular Weight | 410.64 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 185 - 200 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | |
| CAS Number | 6390-69-8 | [1][2][3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectral Data of this compound
| Spectrum | Key Features | Reference |
| ¹H NMR | Signals corresponding to tert-butyl protons and aromatic protons. | [2] |
| ¹³C NMR | Resonances for tert-butyl carbons, aromatic carbons, and hydroxyl-substituted carbons. | [4] |
| FT-IR | Characteristic absorption bands for O-H stretching of the hydroxyl groups and C-H stretching of the alkyl and aromatic groups. | [2] |
Experimental Protocols
Synthesis of this compound via Oxidative Coupling
The primary synthetic route to this compound is the oxidative coupling of 2,4-di-tert-butylphenol. This reaction typically proceeds via the formation of phenoxy radicals, which then dimerize.
General Experimental Protocol:
-
Reaction Setup: A solution of 2,4-di-tert-butylphenol in a suitable organic solvent (e.g., acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a means to control the temperature.
-
Initiation: An oxidizing agent is added to the solution to initiate the formation of phenoxy radicals. Common oxidizing agents for this type of reaction include iron(II) complexes with an oxidant like iodosobenzene.[5]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified period to allow for the coupling of the phenoxy radicals.
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a crystalline solid.
Applications and Logical Workflow
A primary application of this compound is as a precursor in the synthesis of phosphite antioxidants. These antioxidants are crucial for preventing the degradation of polymers.
Caption: Workflow for the synthesis and application of phosphite antioxidants.
The provided DOT script visualizes the logical flow from the starting material, 2,4-di-tert-butylphenol, through the synthesis of the target biphenol, its subsequent conversion to a phosphite antioxidant, and finally its application in polymer stabilization. The diagram adheres to the specified styling requirements, ensuring clarity and high contrast for readability.
References
- 1. Buy this compound | 6390-69-8 [smolecule.com]
- 2. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2 | CID 80808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,3',5,5'-TETRA(TERT-BUTYL)[1,1'-BIPHENYL]-4,4'-DIOL synthesis - chemicalbook [chemicalbook.com]
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenyl diol. The document details its chemical and physical properties, potential applications, and relevant experimental protocols.
Core Chemical and Physical Properties
This compound is a synthetic organic compound characterized by bulky tert-butyl groups attached to a biphenyl structure.[1] These groups contribute to its distinct physical and chemical properties. At room temperature, it appears as a white crystalline powder.[1]
| Property | Value | Reference |
| Molecular Formula | C28H42O2 | [1][2] |
| Molecular Weight | 410.64 g/mol | [1][3] |
| CAS Number | 6390-69-8 | [1] |
| Physical Form | Solid / White Crystalline Powder | [1] |
| Melting Point | 194-195 °C | [4] |
| Boiling Point | 469.3 ± 45.0 °C (Predicted) | [4] |
| Purity | ≥98% | |
| Storage | Sealed in a dry environment at room temperature. | [4] |
Applications in Research and Development
The unique structure of this biphenyl diol lends itself to several applications, primarily leveraging its antioxidant properties and its function as a ligand in catalysis.
-
Antioxidant and Stabilizer : The compound is investigated for its antioxidant capabilities, including scavenging free radicals which can damage cells.[1] This property makes it useful as a stabilizer in plastics, rubber, and lubricants to prevent oxidative degradation.[5] It is also used in medical and food packaging materials to prevent oxidation that could affect product quality and safety.[5]
-
Intermediate in Chemical Synthesis : It serves as an intermediate in the production of phosphite antioxidants, which are effective in preventing thermal degradation in polymers during high-temperature processing.[1] It is also a building block for more complex organic compounds.[1]
-
Ligand in Catalysis : Biphenol-based molecules are valuable as ligand precursors in catalysis. Their hydroxyl groups can coordinate with various metal ions (e.g., titanium, vanadium, aluminum) to form metal complexes that act as highly active and selective catalysts in organic transformations like olefin polymerization and asymmetric synthesis.[6]
-
Drug Development : As an antioxidant and free radical scavenger, it has been explored in drug development for conditions such as cancer, inflammation, and neurodegenerative diseases.[]
-
Material Science : Its rigid structure and thermal stability make it a candidate for applications in material science, including the formation of Metal-Organic Frameworks (MOFs).[1][6]
Experimental Protocols
The synthesis of this compound typically involves the oxidative coupling of 2,6-di-t-butylphenol. An alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, is commonly used as a catalyst in this reaction.[8]
General Protocol for Oxidative Coupling:
-
Reactant Preparation : Purified or crude 2,6-di-t-butylphenol is used as the starting material.
-
Catalyst Introduction : An alkali metal hydroxide is introduced. To ensure homogeneous dispersion, the catalyst should be effectively mixed with the 2,6-di-t-butylphenol.[8]
-
Reaction Conditions : The oxidative coupling reaction is carried out under controlled temperature and pressure.
-
Product Isolation : Following the reaction, the desired 3,3',5,5'-tetra-t-butylbiphenol is isolated from the reaction mixture.
-
Purification : Further purification steps may be necessary to achieve high purity, especially if the end product is intended as a starting material for high-quality 4,4'-biphenol.[8]
The biphenol can be used as a ligand to form metal complexes for catalysis.
General Protocol for Complex Formation:
-
Ligand Dissolution : Dissolve the this compound in a suitable organic solvent.
-
Metal Precursor : In a separate vessel, dissolve the metal salt (e.g., a chloride or acetate salt of a transition metal) in an appropriate solvent.
-
Complexation : Slowly add the metal salt solution to the ligand solution with stirring under an inert atmosphere. The reaction may be performed at room temperature or require heating.
-
Isolation : The resulting metal complex, which may precipitate out of solution, is collected by filtration, washed with a suitable solvent, and dried under vacuum.
Visualized Workflows and Relationships
Caption: Synthetic pathway and application workflow of the biphenyl diol.
Caption: Key application areas stemming from the compound's properties.
References
- 1. Buy this compound | 6390-69-8 [smolecule.com]
- 2. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2 | CID 80808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 8. US6118029A - Process for producing 3,3',5,5'-tetra-t butylbiphenol - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered bisphenol derivative with significant applications in antioxidant chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological studies.
Core Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₂O₂[1][2] |
| Molecular Weight | 410.64 g/mol [1][3][4] |
| Appearance | White crystalline powder[1] |
| Melting Point | ~185-200 °C[1] |
Solubility Profile in Organic Solvents
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the general solubility principles of "like dissolves like" and the known solubility of structurally similar bisphenols, a qualitative solubility profile can be inferred. The bulky, nonpolar tert-butyl groups and the large aromatic biphenyl core dominate the molecule's character, suggesting good solubility in nonpolar to moderately polar organic solvents. The two hydroxyl groups provide some capacity for hydrogen bonding, which may enhance solubility in protic solvents.
The following table summarizes the expected qualitative solubility. It is crucial to note that these are predictions and should be confirmed experimentally for specific applications.
| Solvent | Predicted Solubility | Rationale |
| Toluene | High | Nonpolar aromatic solvent, favorable interactions with the biphenyl core. |
| Hexane | Moderate to High | Nonpolar aliphatic solvent, interacts well with the tert-butyl groups. |
| Dichloromethane (DCM) | High | Polar aprotic solvent, effective at dissolving a wide range of organic compounds. |
| Chloroform | High | Similar to DCM, a good solvent for many organic solids. |
| Tetrahydrofuran (THF) | High | Polar aprotic ether, capable of dissolving a wide range of nonpolar and polar compounds. |
| Acetone | Moderate to High | Polar aprotic ketone, generally a good solvent for phenolic compounds.[5] |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Methanol | Low to Moderate | Polar protic solvent. The hydroxyl groups can interact, but the large nonpolar part of the molecule will limit solubility. |
| Ethanol | Low to Moderate | Similar to methanol, with slightly better solubility expected due to the longer alkyl chain.[5] |
| Dimethyl Sulfoxide (DMSO) | Moderate | Highly polar aprotic solvent, often used for compounds with poor solubility. |
| Water | Insoluble | The large hydrophobic structure will make it virtually insoluble in water.[5] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm, PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of the dissolved compound.
-
Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
Visualization of a Relevant Biological Pathway
Given that this compound and its derivatives are potent antioxidants, a relevant signaling pathway to visualize is the cellular response to oxidative stress. The following diagram illustrates the general mechanism by which antioxidants mitigate the damaging effects of Reactive Oxygen Species (ROS).
Caption: Oxidative Stress Mitigation by Antioxidants.
Experimental Workflow: Synthesis of Phosphite Antioxidants
This compound is a key precursor in the synthesis of high-performance phosphite antioxidants, which are widely used as stabilizers in polymers. The general workflow for this synthesis is depicted below.
Caption: General Synthesis Workflow for Phosphite Antioxidants.
References
- 1. Buy this compound | 6390-69-8 [smolecule.com]
- 2. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2 | CID 80808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 6390-69-8 [sigmaaldrich.com]
- 4. 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide: Crystal Structure Analysis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the crystal structure analysis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenolic compound. Due to the absence of a publicly available crystal structure for this specific molecule, this guide utilizes the crystallographic data of a closely related analogue, 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol , to illustrate the principles and data presentation pertinent to the structural analysis of this class of compounds. This guide also outlines a feasible synthetic route and the corresponding experimental protocols.
Introduction
This compound is a derivative of 2,2'-biphenol, characterized by bulky tert-butyl groups at the 3, 3', 5, and 5' positions of the biphenyl core. The steric hindrance imposed by these substituents significantly influences the molecule's conformation, particularly the dihedral angle between the two phenyl rings. This structural feature is critical in determining the compound's chemical reactivity, physical properties, and potential biological activity. The analysis of its crystal structure provides invaluable insights into its three-dimensional arrangement, intramolecular and intermolecular interactions, and overall molecular geometry.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through the oxidative coupling of 2,4-di-tert-butylphenol. This method is a common and effective way to form C-C bonds between phenolic units.
Materials:
-
2,4-di-tert-butylphenol
-
Iron(III) chloride (FeCl₃) or other suitable oxidizing agents (e.g., potassium ferricyanide)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 2,4-di-tert-butylphenol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidative Coupling: While stirring, add a solution of iron(III) chloride in methanol dropwise to the flask. The reaction mixture will typically change color, indicating the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid.
-
Extraction: Extract the product into dichloromethane. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane or ethyl acetate/hexane) in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Monitor the vial over several days for the formation of well-defined single crystals.
X-ray Diffraction Analysis
The crystal structure is determined using single-crystal X-ray diffraction.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Crystal Structure of 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (Analogue)
The following tables summarize the crystallographic data for the analogue compound, 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol. This data is presented to exemplify the type of information obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical formula | C₂₂H₃₀O₄ |
| Formula weight | 358.46 |
| Temperature | 291(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Tetragonal |
| Space group | I4₁/a |
| Unit cell dimensions | a = 13.4289(8) Å, α = 90° |
| b = 13.4289(8) Å, β = 90° | |
| c = 23.127(3) Å, γ = 90° | |
| Volume | 4170.5(6) ų |
| Z | 8 |
| Density (calculated) | 1.140 Mg/m³ |
| Absorption coefficient | 0.077 mm⁻¹ |
| F(000) | 1552 |
| Crystal size | 0.49 x 0.49 x 0.38 mm³ |
| Theta range for data collection | 2.21 to 25.00° |
| Index ranges | -15<=h<=15, -15<=k<=15, -27<=l<=27 |
| Reflections collected | 9145 |
| Independent reflections | 1836 [R(int) = 0.0345] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1836 / 0 / 123 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1097 |
| R indices (all data) | R1 = 0.0579, wR2 = 0.1206 |
Table 2: Selected Bond Lengths (Å).
| Bond | Length (Å) |
| O(1)-C(1) | 1.371(2) |
| O(2)-C(5) | 1.369(2) |
| C(1)-C(2) | 1.405(2) |
| C(1)-C(6) | 1.409(2) |
| C(2)-C(3) | 1.385(2) |
| C(3)-C(4) | 1.400(2) |
| C(4)-C(5) | 1.388(2) |
| C(5)-C(6) | 1.402(2) |
| C(6)-C(6)#1 | 1.495(3) |
Table 3: Selected Bond Angles (°).
| Angle | Degrees (°) |
| C(2)-C(1)-O(1) | 118.9(2) |
| C(6)-C(1)-O(1) | 119.3(2) |
| C(3)-C(2)-C(1) | 121.2(2) |
| C(2)-C(3)-C(4) | 120.1(2) |
| C(5)-C(4)-C(3) | 119.5(2) |
| O(2)-C(5)-C(4) | 116.3(2) |
| O(2)-C(5)-C(6) | 122.9(2) |
| C(4)-C(5)-C(6) | 120.8(2) |
| C(1)-C(6)-C(5) | 118.3(2) |
| C(1)-C(6)-C(6)#1 | 121.1(2) |
| C(5)-C(6)-C(6)#1 | 120.6(2) |
Mandatory Visualizations
The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the topic.
Caption: Molecular Structure of this compound.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: Logical relationship of the synthesis process.
An In-depth Technical Guide to the Antioxidant Properties of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Disclaimer: As of late 2025, specific experimental data on the antioxidant properties of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is not extensively available in publicly accessible scientific literature. This guide has been constructed based on the well-established principles of phenolic antioxidants, data from structurally similar sterically hindered phenols and biphenolic compounds, and general experimental protocols. The mechanisms and quantitative data presented are predictive and based on these related molecules, intended to serve as a robust framework for research and development professionals.
Executive Summary
This compound is a biphenolic compound characterized by significant steric hindrance due to the presence of four tert-butyl groups. This structural feature is paramount to its predicted antioxidant activity. The two phenolic hydroxyl groups are the primary active sites for radical scavenging, while the bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical, preventing its participation in pro-oxidant chain reactions and improving its solubility in lipophilic environments. This guide explores its predicted antioxidant mechanisms, provides detailed experimental protocols for its evaluation, and presents quantitative data from analogous compounds to inform future research.
Predicted Core Antioxidant Mechanisms
The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals.
Direct Radical Scavenging
The principal mechanism is direct hydrogen atom transfer (HAT) to a free radical (R•), which quenches the radical and terminates the oxidative chain reaction. The bulky tert-butyl groups ortho and para to the hydroxyl groups provide steric shielding, which stabilizes the resulting phenoxyl radical and prevents it from initiating further oxidation.
Potential for Nrf2 Pathway Activation
Many phenolic antioxidants are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the endogenous antioxidant response. While not yet demonstrated for this specific biphenyl-diol, it is a plausible indirect mechanism. The compound could potentially modify cysteine residues on Keap1, the negative regulator of Nrf2. This leads to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Quantitative Data of Structurally Related Compounds
The following tables summarize antioxidant activity data for compounds structurally related to this compound, providing a benchmark for expected efficacy.
Table 1: DPPH Radical Scavenging Activity of Phenolic Antioxidants
| Compound | Assay Type | IC50 / EC50 (µg/mL) | Reference Compound | IC50 / EC50 (µg/mL) |
| 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | DPPH | 7.93 | Propyl Gallate (PG) | 8.74 |
| Tert-butyl hydroquinone (TBHQ) | DPPH | 22.20 | Hydroquinone (HQ) | 11.34 |
| Bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite | DPPH | - | BHT | - |
Note: A lower IC50/EC50 value indicates higher antioxidant activity. Data for bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite showed high activity but was not presented as an IC50 value in the source material.[1][2]
Table 2: ABTS Radical Scavenging Activity
| Compound | Assay Type | Activity Metric | Reference Compound |
| Magnolol (5,5′-diallyl-[1,1′-biphenyl]-2,2′-diol) | ABTS | Strong Radical Scavenger | - |
| Di-tert-butylhydroxylated Flavonoids | ABTS | - | Quercetin |
Note: Quantitative ABTS data for directly comparable biphenyls is limited in the reviewed literature, but compounds like Magnolol are noted for their potent scavenging capabilities.[3]
Experimental Protocols
The following are detailed, standardized protocols for assessing the antioxidant capacity of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from purple to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare a series of concentrations of the test compound (e.g., 1 to 200 µg/mL) in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox, or Quercetin) should be prepared similarly.
-
Reaction: In a 96-well plate or cuvettes, mix a volume of the test compound solution (e.g., 100 µL) with a volume of the DPPH solution (e.g., 100 µL). A blank sample containing only the solvent and DPPH is also required.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Radical Generation: Prepare the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a positive control (e.g., Trolox).
-
Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of a compound to inhibit the oxidation of lipids, often in a model system like a liposome suspension or biological membrane preparation. Oxidation can be induced by various agents (e.g., AAPH, Fe²⁺/ascorbate). The extent of peroxidation is typically measured by quantifying byproducts like malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) method.
Methodology:
-
System Preparation: Prepare a lipid substrate, such as rat liver microsomes or lecithin liposomes, suspended in a buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Incubation: Add the test compound at various concentrations to the lipid suspension and pre-incubate for a short period.
-
Initiation of Peroxidation: Induce lipid peroxidation by adding an initiator, such as AAPH (a peroxyl radical generator) or a Fenton reagent system (e.g., FeSO₄ and H₂O₂).
-
Reaction Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
TBARS Reaction: Add thiobarbituric acid (TBA) reagent to the mixture and heat at 95°C for 30-60 minutes. This forms a pink-colored adduct with MDA.
-
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.
-
Calculation: The concentration of MDA is calculated using a standard curve (e.g., from 1,1,3,3-tetramethoxypropane). The percentage inhibition of lipid peroxidation is determined by comparing the MDA formed in the presence of the antioxidant to the control (with no antioxidant).
Experimental Workflow Visualization
The logical flow for evaluating a novel compound's antioxidant potential follows a multi-step process from initial screening to mechanistic investigation.
Conclusion and Future Directions
Based on its chemical structure, this compound is predicted to be a potent lipophilic antioxidant. The sterically hindered phenolic moieties suggest strong radical-scavenging capabilities and high stability. Future research should focus on empirically validating these properties through the experimental protocols outlined in this guide. Key areas for investigation include:
-
Quantitative determination of IC50 values using DPPH and ABTS assays to benchmark its activity against commercial antioxidants like BHT and Trolox.
-
Assessment of its efficacy in preventing lipid peroxidation in both chemical and biological membrane systems.
-
Investigation of its ability to modulate cellular antioxidant defenses , with a particular focus on the Nrf2 signaling pathway.
-
Structure-activity relationship (SAR) studies by comparing its activity to less substituted biphenyl-diols to confirm the role of the tert-butyl groups.
The execution of these studies will provide the necessary data to fully characterize the antioxidant profile of this compound and evaluate its potential for applications in pharmaceuticals, nutraceuticals, and material stabilization.
References
An In-Depth Technical Guide to the Free Radical Scavenging Mechanism of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the free radical scavenging mechanism of the synthetic phenolic antioxidant, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. Phenolic compounds are a cornerstone of antioxidant research, valued for their ability to neutralize harmful free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This document details the structural features that govern the antioxidant capacity of this sterically hindered biphenol, outlines the primary mechanisms of radical scavenging, provides detailed experimental protocols for assessing its activity, and presents a comparative analysis of its potential efficacy based on data from structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of novel antioxidant compounds.
Introduction to this compound as an Antioxidant
This compound is a synthetic phenolic compound characterized by a biphenyl scaffold with two hydroxyl groups and four bulky tert-butyl substituents. The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it.[1] The presence of bulky tert-butyl groups at the ortho and para positions relative to the hydroxyl groups creates steric hindrance, which plays a crucial role in the stability and reactivity of the resulting phenoxyl radical.[1] This steric shielding enhances the antioxidant's effectiveness by preventing the radical from participating in further undesirable reactions.[1] The biphenyl structure provides an extended conjugation system, which can further stabilize the radical through resonance.
Core Mechanisms of Free Radical Scavenging
The free radical scavenging activity of phenolic antioxidants like this compound primarily proceeds through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), effectively neutralizing the radical and forming a stable, non-reactive species. The antioxidant itself is converted into a phenoxyl radical (ArO•), which is significantly less reactive due to resonance stabilization and steric hindrance.
ArOH + R• → ArO• + RH
The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy. The tert-butyl groups on the biphenyl rings of the target molecule provide substantial steric hindrance, which protects the radical center and prevents it from initiating new radical chains.
Single Electron Transfer (SET)
The SET mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. The radical cation can then deprotonate to form a phenoxyl radical.
ArOH + R• → ArOH•+ + R-
ArOH•+ → ArO• + H+
The predominant mechanism (HAT vs. SET) can be influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.
Below is a diagram illustrating the general mechanism of free radical scavenging by a sterically hindered biphenol.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of a compound is typically quantified using in vitro assays that measure its ability to scavenge stable free radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Tert-butylhydroquinone (TBHQ) | 22.20 | 33.34 | [2] |
| Butylated Hydroxytoluene (BHT) | Not Calculated | Weak Activity | [2] |
| Propyl Gallate (PG) | 8.74 | 18.17 | [2] |
| Hydroquinone (HQ) | 11.34 | 21.81 | [2] |
Note: The IC50 values can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
The following are detailed protocols for the DPPH and ABTS radical scavenging assays, which can be adapted to evaluate the antioxidant activity of this compound.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at approximately 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well microplate, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add a corresponding volume of the DPPH solution (e.g., 100 µL) to each well.
-
For the blank, add the solvent instead of the sample/standard. For the control, add the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Below is a workflow diagram for the DPPH assay.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at approximately 734 nm is proportional to the antioxidant concentration.[3]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in a suitable solvent. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to each well of a 96-well microplate.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to each well.
-
For the blank, use the solvent instead of the sample/standard.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the sample) and A_sample is the absorbance of the sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Below is a workflow diagram for the ABTS assay.
Conclusion and Future Directions
This compound possesses the key structural features of a potent phenolic antioxidant, including hydroxyl groups capable of hydrogen donation and bulky tert-butyl groups that provide steric hindrance to stabilize the resulting phenoxyl radical. The primary mechanisms of its free radical scavenging activity are expected to be Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). While specific quantitative data on its antioxidant efficacy is limited in the current literature, the provided experimental protocols for DPPH and ABTS assays offer a robust framework for its evaluation.
Future research should focus on determining the precise IC50 values of this compound in various antioxidant assays to quantitatively establish its potency relative to other well-known antioxidants. Further mechanistic studies, including kinetic analysis and computational modeling, would provide deeper insights into the HAT and SET pathways involved in its radical scavenging activity. Additionally, investigating its efficacy in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress, will be crucial in elucidating its potential as a therapeutic agent for oxidative stress-related diseases. The exploration of its structure-activity relationship through the synthesis and evaluation of related derivatives could also lead to the development of even more potent and specific antioxidant compounds.
References
In-Depth Technical Guide: Thermal Stability of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered phenolic compound, is utilized as an intermediate in the synthesis of high-performance phosphite antioxidants. These antioxidants are crucial for protecting polymers from thermal degradation during high-temperature processing.[1] The inherent thermal stability of the biphenol backbone, combined with the bulky tert-butyl groups, contributes to its effectiveness in these applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, including its known physical properties, standardized methods for its thermal analysis, and a discussion of potential thermal decomposition pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The relatively high melting point indicates substantial thermal stability in the solid state.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6390-69-8 | [2][3][4][5] |
| Molecular Formula | C₂₈H₄₂O₂ | [4][5] |
| Molecular Weight | 410.64 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [1][5][6] |
| Melting Point | 194-202 °C | [3][5][6] |
| Boiling Point (Predicted) | 469.3 ± 45.0 °C at 760 mmHg | [3][5] |
| Storage | Room temperature, in a dry and dark place | [1][5] |
Thermal Analysis Methodologies
The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on decomposition temperatures, melting behavior, and other thermally induced transitions.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The initial temperature is set to ambient, and a heating program is defined. A typical heating rate for such analysis is 10 °C/min.
-
-
Data Acquisition: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C). The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset decomposition temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature of maximum rate of mass loss (T_max): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual mass: The percentage of mass remaining at the end of the experiment.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature, including melting and decomposition.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is set, which typically involves a heating-cooling-heating cycle to observe reversible and irreversible transitions. A common heating rate is 10 °C/min.
-
-
Data Acquisition: The sample and reference pans are heated at a controlled rate. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting point (T_m): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of fusion (ΔH_f): The area under the melting peak, representing the energy required for melting.
-
Decomposition: Exothermic or endothermic events at higher temperatures that may be associated with decomposition.
-
Potential Thermal Decomposition Pathway
Sterically hindered phenols, upon heating, can undergo decomposition through various radical-mediated pathways. The bulky tert-butyl groups play a significant role in the initial steps of degradation. A plausible, though generalized, decomposition pathway for this compound is illustrated below. The initial step likely involves the homolytic cleavage of a C-C bond within a tert-butyl group to form a stable tert-butyl radical and a phenoxy radical.
Caption: Generalized thermal decomposition pathway for a sterically hindered biphenol.
Experimental Workflow for Thermal Stability Assessment
The systematic evaluation of the thermal stability of a compound like this compound involves a logical flow of experiments. This workflow ensures that comprehensive data is collected to fully characterize the material's behavior under thermal stress.
Caption: Workflow for assessing the thermal stability of the target compound.
Conclusion
This compound is a thermally stable molecule, a characteristic underscored by its high melting point. This stability is essential for its application as a precursor to high-performance antioxidants used in polymer processing. While specific experimental data from TGA and DSC analyses are not widely published, the standardized protocols provided in this guide offer a robust framework for researchers to determine its precise thermal decomposition profile. The general understanding of the thermal degradation of sterically hindered phenols suggests that decomposition likely initiates with the loss of tert-butyl groups. A thorough thermal analysis as outlined would provide valuable data for optimizing its use in various applications and for ensuring safe handling and processing at elevated temperatures.
References
- 1. tert-butyl-biphenyl-tbbp [sarex.com]
- 2. 6390-69-8 | CAS DataBase [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl | 6390-69-8 [chemicalbook.com]
- 6. 3,3',5,5'-Tetra-tert-butyl-2,2'-dihydroxybiphenyl | 6390-69-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Exploring the Potential of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol as a Chiral Ligand in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral biphenyl diols are a cornerstone of asymmetric catalysis, with ligands such as BINOL (1,1'-bi-2-naphthol) being widely recognized for their ability to induce high enantioselectivity in a vast array of chemical transformations. The atropisomeric chirality, C2-symmetry, and tunable steric and electronic properties of these ligands allow for the creation of a well-defined chiral pocket around a metal center, effectively dictating the stereochemical outcome of a reaction.
This document focuses on the potential applications of a sterically hindered analogue, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol . While this specific ligand is not as extensively documented in the literature as other privileged ligands, its structural features—bulky tert-butyl groups at the 3,3' and 5,5' positions—suggest its potential utility in reactions where significant steric hindrance is required to achieve high levels of asymmetric induction. The bulky substituents can create a more defined and restrictive chiral environment, potentially leading to enhanced enantioselectivity for specific substrates.
These application notes and protocols are designed to serve as a practical guide for researchers interested in exploring the catalytic activity of this compound. The methodologies provided are based on established procedures for structurally related, sterically demanding chiral biphenyl diols and are intended as robust starting points for investigation.
General Experimental Workflow
A typical workflow for employing a chiral biphenyl diol ligand in asymmetric catalysis involves several key stages, from catalyst preparation to product analysis. This process is crucial for ensuring reproducibility and achieving optimal results.
Application Notes and Protocols: Enantioselective Addition of Diethylzinc to Aldehydes using 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective addition of diethylzinc to various aldehydes, utilizing the commercially available chiral ligand, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. This reaction is a cornerstone in asymmetric synthesis, yielding valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
Introduction
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a fundamental transformation in organic synthesis. The use of diethylzinc in the presence of a chiral catalyst provides a reliable method for the preparation of enantiomerically enriched secondary alcohols. The bulky this compound, a derivative of the well-established BINOL family of ligands, offers a sterically hindered chiral environment that can effectively control the facial selectivity of the addition of the ethyl group from diethylzinc to a range of aldehydes. This protocol, often enhanced by a Lewis acid co-catalyst such as titanium (IV) isopropoxide, typically affords high yields and excellent enantioselectivities.
Reaction Principle and Mechanism
The reaction proceeds through the in-situ formation of a chiral catalyst complex. The biphenol ligand reacts with a Lewis acid, commonly titanium (IV) isopropoxide, to form a chiral titanium complex. This complex then coordinates with both the aldehyde and diethylzinc, organizing them in a defined three-dimensional arrangement. This organization facilitates the stereoselective transfer of an ethyl group from the zinc reagent to one of the enantiotopic faces of the aldehyde carbonyl, leading to the formation of a chiral secondary alcohol with a predictable absolute configuration.
Data Presentation
While specific data for the this compound ligand is not extensively published in peer-reviewed journals, the following table summarizes typical results obtained with structurally related, sterically hindered biphenol ligands in the enantioselective addition of diethylzinc to various aldehydes. This data provides an expected range of performance for the title ligand.
Table 1: Representative Performance of Bulky Biphenol Ligands in the Enantioselective Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | >95 | >90 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >92 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >85 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | >95 | >95 |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >85 | >80 |
| 6 | Hexanal | Octan-3-ol | >80 | >75 |
Note: The data presented is a compilation of typical results from various sources using bulky biphenol ligands and may not represent the exact outcomes with this compound.
Experimental Protocols
4.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and freshly distilled prior to use.
-
Diethylzinc is a pyrophoric reagent and should be handled with extreme caution.
4.2. Materials Required
-
This compound
-
Titanium (IV) isopropoxide [Ti(OiPr)₄]
-
Diethylzinc (solution in hexanes or toluene)
-
Aldehyde (substrate)
-
Anhydrous toluene or hexanes
-
1 M Hydrochloric acid (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
4.3. Representative Experimental Procedure
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
To this solution, add titanium (IV) isopropoxide (0.06 mmol, 6 mol%) via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Cool the catalyst mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv) to the catalyst solution.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizations
Caption: Proposed catalytic cycle for the enantioselective addition.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Sterically bulky and electron-rich ligands have proven particularly effective in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby expanding the scope of these reactions to include challenging substrates like aryl chlorides.
This document provides detailed application notes and protocols for the use of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and structurally related bulky biphenol ligands in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. While direct literature precedents for the application of this compound in these specific, widely-used cross-coupling reactions are limited, the protocols provided herein are based on established methodologies for structurally analogous bulky biaryl and biphenol ligands and serve as a comprehensive guide for researchers exploring the catalytic potential of this ligand class.
The sterically demanding tetra-tert-butyl substituents on the biphenyl backbone are anticipated to promote the formation of highly active, low-coordinate palladium species, which are crucial for the activation of unreactive substrates. The diol functionality offers a bidentate coordination site for the palladium center, potentially enhancing the stability and activity of the catalyst.
Catalytic Cycle Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Coordination/Insertion (for Heck): The second coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Bulky ligands, such as this compound, are expected to facilitate these steps, particularly by promoting the formation of the active monoligated Pd(0) species and accelerating the final reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. The use of sterically hindered ligands can enhance the efficiency of this reaction, particularly with unreactive aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a representative procedure for the coupling of an aryl chloride with an arylboronic acid using a palladium catalyst with a bulky biphenol-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling with Bulky Ligands
The following table summarizes typical yields for Suzuki-Miyaura couplings of various aryl chlorides with phenylboronic acid using palladium catalysts supported by sterically demanding biaryl phosphine ligands, which are expected to exhibit similar reactivity patterns to bulky biphenol ligands.
| Entry | Aryl Chloride | Ligand Type | Yield (%) |
| 1 | 4-Chlorotoluene | Bulky Biaryl Phosphine | 95 |
| 2 | 2-Chloroanisole | Bulky Biaryl Phosphine | 92 |
| 3 | 4-Chloroacetophenone | Bulky Biaryl Phosphine | 98 |
| 4 | 1-Chloro-4-nitrobenzene | Bulky Biaryl Phosphine | 99 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling amines with aryl halides or triflates. Bulky ligands are crucial for promoting the coupling of less reactive aryl chlorides and a wide range of amines.[1]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a general procedure for the amination of an aryl bromide with a secondary amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add anhydrous dioxane (2 mL) and stir the mixture for 5 minutes.
-
Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).
-
Rinse the vial with additional dioxane (3 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Representative Data for Buchwald-Hartwig Amination with Bulky Ligands
The table below shows typical yields for the Buchwald-Hartwig amination of various aryl halides with different amines using palladium catalysts with bulky phosphine ligands.
| Entry | Aryl Halide | Amine | Ligand Type | Yield (%) | | :---: | :---: | :---: | :---: | | 1 | 4-Bromotoluene | Morpholine | Bulky Phosphine | 98 | | 2 | 2-Chloropyridine | Aniline | Bulky Phosphine | 90 | | 3 | 4-Bromoanisole | Di-n-butylamine | Bulky Phosphine | 95 | | 4 | 1-Bromonaphthalene | Piperidine | Bulky Phosphine | 97 |
Application in Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2] The choice of ligand can influence the regioselectivity and efficiency of the coupling.
Experimental Protocol: Heck Reaction of an Aryl Iodide
This protocol describes a general procedure for the Heck coupling of an aryl iodide with an acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide (1.0 mmol)
-
n-Butyl acrylate (1.5 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
-
Reaction flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask equipped with a condenser and a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL), aryl iodide (1.0 mmol), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Data for Heck Reactions
The following table presents typical yields for Heck reactions of various aryl halides with alkenes.
| Entry | Aryl Halide | Alkene | Base | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | 85 |
| 3 | 1-Iodonaphthalene | Methyl methacrylate | NaOAc | 88 |
| 4 | 4-Bromobenzonitrile | Acrylonitrile | Et₃N | 92 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction.
References
Application Notes and Protocols for Asymmetric Synthesis with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the sterically hindered chiral ligand, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, in asymmetric synthesis. The bulky tert-butyl groups at the 3,3' and 5,5' positions create a well-defined chiral environment, making this ligand particularly effective in inducing high enantioselectivity in various chemical transformations.
The primary application highlighted is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. These chiral alcohols are valuable building blocks in the pharmaceutical industry for the development of complex drug molecules.
Key Applications
-
Enantioselective Alkylation of Aldehydes: The in-situ-prepared titanium complex of this compound is a highly effective catalyst for the asymmetric addition of diethylzinc to a wide range of aromatic and aliphatic aldehydes.
-
Kinetic Resolution: This ligand can also be employed in the kinetic resolution of racemic mixtures, where one enantiomer reacts preferentially, allowing for the separation of enantiomers.
Experimental Protocols
Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by the chiral titanium complex derived from (R)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
Materials:
-
(R)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
To this solution, add titanium (IV) isopropoxide (0.1 mmol) dropwise with stirring.
-
The mixture is stirred at room temperature for 1 hour to form the active chiral catalyst complex.
-
-
Reaction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add benzaldehyde (1.0 mmol) to the flask.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 mmol, 2.0 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Data Presentation
The following table summarizes typical results for the asymmetric addition of diethylzinc to various aldehydes using the (R)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol/Ti(Oi-Pr)₄ catalytic system.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 2 | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | 3 | 96 | 99 |
| 4 | 2-Naphthaldehyde | 4 | 90 | 96 |
| 5 | Cinnamaldehyde | 4 | 88 | 95 |
| 6 | Cyclohexanecarboxaldehyde | 5 | 85 | 92 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric addition of diethylzinc.
Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric ethylation of aldehydes.
Application Notes: Synthesis of High-Performance Phosphite Antioxidants Using a Sterically Hindered Biphenol Backbone
Introduction
Phosphite antioxidants are a critical class of secondary stabilizers used in a wide range of polymeric materials, including polyolefins, elastomers, and engineering plastics. They function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. This action prevents chain scission and crosslinking, thereby preserving the mechanical properties and extending the service life of the polymer. The performance of a phosphite antioxidant, particularly its thermal stability, resistance to hydrolysis, and compatibility with the polymer matrix, is highly dependent on its molecular structure.
The use of sterically hindered phenolic backbones, such as 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, is a key strategy for developing high-performance phosphite antioxidants. The bulky tert-butyl groups provide significant steric hindrance around the phosphorus center, which protects it from hydrolysis, a common degradation pathway for phosphites. The rigid biphenyl structure contributes to high thermal stability and low volatility, making these antioxidants suitable for high-temperature processing applications.
These application notes provide a detailed protocol for the synthesis of a novel, high-performance phosphite antioxidant derived from this compound and capped with 2,4-di-tert-butylphenol.
Synthesis Pathway
The synthesis is a two-step, one-pot reaction. First, the biphenol diol reacts with phosphorus trichloride (PCl₃) to form a cyclic phosphorochloridite intermediate. This intermediate is then reacted in situ with 2,4-di-tert-butylphenol to yield the final product. Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrogen chloride (HCl) gas produced during the reaction.
Experimental Protocol
This protocol describes a representative one-pot synthesis method. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis of phosphorus intermediates.
Materials and Reagents:
-
This compound
-
Phosphorus trichloride (PCl₃), freshly distilled
-
2,4-di-tert-butylphenol
-
Triethylamine (TEA), dried over KOH
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Celatom® or diatomaceous earth for filtration
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas bubbler
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reactor Setup: Assemble a clean, dry three-neck flask with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet. Purge the entire system with nitrogen for 15-20 minutes.
-
Charging Reactants: To the flask, add this compound (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of diol). Stir the mixture to dissolve the solid.
-
Formation of Intermediate: Cool the flask to 0-5 °C using an ice bath. Add triethylamine (2.2 eq) to the mixture. Slowly add phosphorus trichloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.
-
Reaction Monitoring (Step 1): After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by ³¹P NMR for the disappearance of the PCl₃ signal and the appearance of the intermediate phosphorochloridite signal.
-
Second Esterification: Add 2,4-di-tert-butylphenol (2.2 eq) to the reaction mixture.
-
Reaction Completion: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. The reaction is complete when the intermediate signal is no longer observed in the ³¹P NMR spectrum.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture under nitrogen to remove the precipitated triethylamine hydrochloride. Wash the salt cake with a small amount of cold, anhydrous toluene.
-
Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, often a viscous oil or a solid, is dissolved in a minimum amount of hot hexane.
-
Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.
-
Quantitative Data Summary
The following table summarizes representative data for the synthesis of sterically hindered phosphite antioxidants based on phenolic precursors. Actual results may vary depending on the specific substrates and reaction scale.
| Parameter | Value | Notes |
| Molar Ratio | Biphenol : PCl₃ : Phenol : TEA | Corresponds to the stoichiometry of the reaction. |
| (diol:PCl₃:phenol:base) | 1 : 1.1 : 2.2 : 4.4 | A slight excess of PCl₃ and phenol is used. |
| Reaction Temp. (Step 1) | 0 - 10 °C | Critical to control exotherm and prevent side reactions. |
| Reaction Temp. (Step 2) | 110 - 115 °C (Reflux) | Drives the second substitution to completion. |
| Reaction Time | 6 - 8 hours | Total reaction time, including additions. |
| Typical Yield | 85 - 95% | Based on similar syntheses of commercial antioxidants.[1] |
| Typical Purity (Post-Recrystallization) | > 99% (by HPLC/GC) | Purity is crucial for antioxidant performance. |
| Product Appearance | White crystalline powder | The desired form for industrial applications. |
Visualized Experimental Workflow
The following diagram outlines the complete workflow from laboratory setup to final product analysis.
References
Application of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in Polymer Chemistry: A Review of Potential Uses and Synthetic Approaches
Introduction
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is a sterically hindered aromatic diol that holds potential for application in polymer chemistry, primarily as a monomer for the synthesis of high-performance polymers. Its bulky tetra-tert-butyl substitution imparts unique properties to the resulting polymers, including enhanced thermal stability, solubility, and specific optical characteristics. While its predominant commercial use is as an intermediate in the production of phosphite antioxidants to prevent thermal degradation in plastics, its role as a building block for novel polymeric materials is an area of growing interest for researchers. This document provides an overview of its potential applications in polymer synthesis, focusing on the preparation of polyarylates, and includes a generalized experimental protocol based on analogous biphenol monomers.
Application in Polyarylate Synthesis
Polyarylates are a class of aromatic polyesters known for their excellent thermal stability, mechanical strength, and optical clarity. The incorporation of this compound as a monomer in polyarylate synthesis can be expected to yield polymers with distinct properties. The bulky tert-butyl groups can disrupt polymer chain packing, leading to amorphous materials with good solubility in common organic solvents. This enhanced solubility is a significant advantage for processing and film casting.
Furthermore, the rigid biphenyl backbone contributes to a high glass transition temperature (Tg), a key indicator of a polymer's heat resistance. While specific data for polymers derived from this compound is scarce in publicly available literature, studies on structurally similar biphenyl-2,2'-diol-based polyarylates provide valuable insights. For instance, polyarylates derived from biphenyl-2,2'-diol exhibit lower glass transition temperatures compared to those derived from the more rigid 1,1'-binaphthyl-2,2'-diol.[1] This suggests that the flexibility of the biphenyl unit influences the thermal properties of the resulting polymer. The introduction of the tetra-tert-butyl groups is anticipated to further modify these properties.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Relationship between the monomer's structural features and the resulting polymer's properties.
Experimental Protocol: Synthesis of a Polyarylate via Interfacial Polycondensation
Materials:
-
This compound
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Distilled water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of sodium hydroxide is prepared. The this compound and a phase-transfer catalyst are dissolved in this aqueous phase.
-
Organic Phase Preparation: The aromatic diacid chloride (e.g., terephthaloyl chloride) is dissolved in an organic solvent, such as dichloromethane.
-
Polymerization: The organic phase is added to the aqueous phase with vigorous stirring. The polymerization reaction occurs at the interface of the two immiscible liquids. The reaction is typically allowed to proceed for a period of 1 to 2 hours at room temperature.
-
Polymer Isolation: The organic layer is separated, washed successively with dilute acid and distilled water to remove unreacted monomers and byproducts.
-
Precipitation and Purification: The polymer is precipitated from the organic solution by pouring it into a non-solvent, such as methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum.
Experimental Workflow
Caption: A generalized workflow for the synthesis of polyarylates via interfacial polycondensation.
Quantitative Data Summary
Due to the lack of specific literature on polymers derived from this compound, a quantitative data table cannot be provided at this time. However, based on analogous systems, it is anticipated that such polymers would exhibit the following characteristics:
| Property | Expected Range/Value |
| Molecular Weight (Mw) | 20,000 - 100,000 g/mol (depending on conditions) |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Glass Transition Temp. (Tg) | 150 - 250 °C |
| Decomposition Temp. (Td) | > 400 °C |
| Solubility | Soluble in common organic solvents (e.g., CHCl3, THF) |
Note: These are projected values based on polymers derived from similar biphenol monomers and should be experimentally verified.
Conclusion
This compound presents an intriguing platform for the development of novel high-performance polymers. Its unique sterically hindered structure is expected to impart desirable properties such as enhanced solubility and high thermal stability. While its primary application remains as an antioxidant precursor, further research into its use as a monomer is warranted to fully explore its potential in advanced materials science. The provided generalized synthetic protocol offers a starting point for researchers to investigate the polymerization of this compound and characterize the resulting materials. The lack of extensive data highlights a research gap and an opportunity for new discoveries in the field of polymer chemistry.
References
Application Notes and Protocols: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in the Preparation of Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol as a scaffold for the synthesis of chiral catalysts. This axially chiral biphenyl diol serves as a versatile precursor for the preparation of phosphoramidite ligands and chiral phosphoric acids, which have demonstrated significant efficacy in a variety of asymmetric transformations. The bulky tert-butyl groups at the 3,3',5, and 5' positions provide a well-defined and sterically hindered chiral environment, influencing the stereochemical outcome of catalytic reactions.
Synthesis of Chiral Phosphoramidite Ligands
Chiral phosphoramidite ligands derived from this compound are valuable in transition metal-catalyzed asymmetric reactions. The synthesis typically involves a two-step procedure.
First, a chiral secondary amine is reacted with phosphorus trichloride (PCl₃) to form a phosphorochloridite intermediate. This intermediate is then reacted with this compound to yield the final phosphoramidite ligand. The modular nature of this synthesis allows for the facile generation of a library of ligands with varying steric and electronic properties by changing the chiral amine component.
Experimental Protocol: Synthesis of a Chiral Phosphoramidite Ligand
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
A chiral secondary amine (e.g., (R,R)-bis(phenylethyl)amine)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Phosphorochloridite Intermediate: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral secondary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene. Cool the solution to 0 °C. To this solution, add a solution of phosphorus trichloride (1.0 eq.) in anhydrous toluene dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Formation of the Phosphoramidite Ligand: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous toluene. Cool this solution to 0 °C.
-
Filter the phosphorochloridite solution prepared in step 1 via cannula into the solution of the biphenyl diol from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC or ³¹P NMR), filter the mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (using a mixture of hexanes and ethyl acetate as the eluent) or by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to afford the pure chiral phosphoramidite ligand.
Application in Asymmetric Catalysis: Rhodium-Catalyzed Hydroformylation
Experimental Protocol: General Procedure for Asymmetric Hydroformylation
Materials:
-
Rhodium(I) acetylacetonatodicarbonyl [Rh(acac)(CO)₂]
-
Chiral phosphite ligand derived from this compound
-
Olefin substrate (e.g., styrene)
-
Anhydrous toluene
-
Synthesis gas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with Rh(acac)(CO)₂ (1.0 mol%) and the chiral phosphite ligand (2.2 mol%). Add anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to preform the catalyst.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the olefin substrate (100 eq.).
-
Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge it several times with synthesis gas. Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the CO/H₂ (1:1) mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified reaction time (e.g., 24 hours).
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The conversion and regioselectivity (branched to linear ratio) can be determined by GC or ¹H NMR analysis of the crude reaction mixture.
-
The enantiomeric excess (ee) of the chiral aldehyde product is determined by chiral GC or HPLC analysis.
Quantitative Data for a Related Ligand in Asymmetric Hydroformylation of Vinyl Acetate [1]
| Ligand Backbone | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | b/l ratio | ee (%) |
| 3,3'-di-tert-butyl biphenol | Vinyl Acetate | 40 | 20 | 12 | 9 | 98/2 | 80 |
| 3,3'-di-tert-butyl biphenol | Vinyl Acetate | 60 | 20 | 36 | 98 | 97/3 | 41 |
Note: 'b/l' refers to the branched-to-linear aldehyde ratio.
Synthesis of Chiral Phosphoric Acids
Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts for a wide range of enantioselective transformations. The synthesis of CPAs from this compound involves reaction with phosphoryl chloride (POCl₃) followed by hydrolysis. The resulting CPA possesses a well-defined chiral cavity created by the bulky biphenyl backbone, which is crucial for achieving high stereoselectivity.
Experimental Protocol: Synthesis of a Chiral Phosphoric Acid
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl), aqueous solution
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Formation of the Dichlorophosphate Intermediate: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane and anhydrous pyridine. Cool the solution to 0 °C.
-
To this solution, add phosphoryl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and slowly add water to quench the reaction.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Work-up and Purification: Acidify the mixture with an aqueous HCl solution (e.g., 2 M HCl) and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral phosphoric acid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by flash column chromatography on silica gel.
While specific applications and quantitative data for chiral phosphoric acids derived from this compound were not found in the provided search results, these catalysts are expected to be effective in various asymmetric reactions, including Friedel-Crafts alkylations, Mannich reactions, and Pictet-Spengler reactions, due to their structural similarity to other highly successful biphenyl-based chiral phosphoric acids. Researchers are encouraged to explore their catalytic activity in these and other transformations.
References
Application Notes and Protocols for Metal-Complex Formation with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol ligand, serves as a versatile precursor for the synthesis of a wide array of metal complexes. The bulky tert-butyl groups impart unique steric and electronic properties to the resulting metal complexes, influencing their geometry, stability, and reactivity. These characteristics make them promising candidates for applications in catalysis, materials science, and medicinal chemistry. This document provides detailed protocols for the formation of metal complexes with this ligand, along with data presentation and visualizations to guide researchers in their experimental design.
General Considerations
The synthesis of metal complexes with this compound typically involves the deprotonation of the hydroxyl groups to form the corresponding dianion, which then coordinates to a metal center. The choice of the metal precursor and reaction conditions will dictate the final structure and properties of the complex. Due to the sterically demanding nature of the ligand, reaction times may be longer, and specific solvents may be required to achieve desired solubility and reactivity. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as many of the metal precursors and organometallic intermediates are sensitive to air and moisture.
Experimental Protocols
Several general methods can be employed for the synthesis of metal complexes with this compound. The choice of method depends on the nature of the metal and the desired final complex.
Protocol 1: Salt Metathesis Reaction
This is one of the most common methods for the synthesis of metal-diol complexes. It involves the reaction of a metal halide with the deprotonated form of the diol.
Step 1: Deprotonation of the Ligand
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, diethyl ether, or toluene).
-
Cool the solution to a low temperature (typically 0 °C or -78 °C).
-
Slowly add a strong base (2 equivalents), such as n-butyllithium, sodium hydride, or potassium hydride, to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the deprotonation is complete (evolution of H₂ gas ceases in the case of metal hydrides). The formation of the dilithium, disodium, or dipotassium salt of the ligand occurs.
Step 2: Complexation with Metal Halide
-
In a separate Schlenk flask, dissolve the metal halide (e.g., TiCl₄, ZrCl₄, HfCl₄, FeCl₂, CoCl₂, NiCl₂) (1 equivalent) in an appropriate anhydrous solvent.
-
Slowly add the solution of the deprotonated ligand from Step 1 to the stirred solution of the metal halide at a suitable temperature (ranging from -78 °C to room temperature, depending on the reactivity of the metal halide).
-
After the addition is complete, allow the reaction mixture to stir for a specified period (typically 12-24 hours) at room temperature or with gentle heating to ensure complete reaction.
-
Monitor the reaction progress by appropriate techniques (e.g., TLC, NMR spectroscopy).
-
Upon completion, the salt byproduct (e.g., LiCl, NaCl, KCl) will precipitate out of the solution.
Step 3: Isolation and Purification
-
Filter the reaction mixture through a cannula or a filter frit to remove the precipitated salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., pentane, hexane, toluene) or by column chromatography on silica gel or alumina.
Protocol 2: Protonolysis Reaction
This method is particularly useful for metal precursors with basic ligands, such as amides or alkyls.
-
In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., Ti(NMe₂)₄, Zr(CH₂Ph)₄) (1 equivalent) in an anhydrous, non-protic solvent (e.g., toluene, hexanes).
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent.
-
Slowly add the solution of the diol to the stirred solution of the metal precursor at room temperature.
-
The reaction is driven by the formation of a volatile byproduct (e.g., dimethylamine, toluene).
-
Stir the reaction mixture for 12-24 hours at room temperature or with gentle heating.
-
Monitor the reaction for completeness.
-
Remove the solvent and any volatile byproducts under reduced pressure to yield the desired metal complex.
-
Purify the product as described in Protocol 1, Step 3.
Protocol 3: Direct Reaction with Metal Precursors
For some metal precursors, a direct reaction with the diol is possible, often in the presence of a non-nucleophilic base to scavenge the liberated protons.
-
In a Schlenk flask under an inert atmosphere, combine the this compound (1 equivalent), the metal precursor (e.g., Ti(OⁱPr)₄, VOCl₃) (1 equivalent), and a non-nucleophilic base (e.g., triethylamine, pyridine) (2 equivalents) in a suitable anhydrous solvent (e.g., CH₂Cl₂, toluene).
-
Stir the reaction mixture at room temperature or heat to reflux for a period of 12-48 hours.
-
Monitor the progress of the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a salt has precipitated (e.g., triethylammonium chloride), filter it off.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid or oil by recrystallization or chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected characterization data for metal complexes of this compound, generalized from literature on similar bulky biphenolate ligands.
Table 1: Representative Reaction Conditions for Metal-Complex Formation
| Metal Precursor | Protocol | Base (if applicable) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| TiCl₄ | 1 | n-BuLi (2 eq.) | THF/Toluene | -78 to RT | 12-24 | 70-90 |
| Zr(NMe₂)₄ | 2 | None | Toluene | RT to 80 | 12-24 | 80-95 |
| HfCl₄(THF)₂ | 1 | NaH (2 eq.) | THF | RT to 60 | 24-48 | 60-80 |
| FeCl₂ | 1 | KH (2 eq.) | THF | RT | 12 | 50-70 |
| CoBr₂ | 1 | n-BuLi (2 eq.) | Diethyl Ether | -78 to RT | 24 | 40-60 |
| NiCl₂(DME) | 1 | n-BuLi (2 eq.) | THF | -78 to RT | 12 | 60-85 |
| AlMe₃ | 2 | None | Toluene | RT | 8 | >90 |
Table 2: Spectroscopic Data for a Representative Titanium Complex
Complex: Dichloro(3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diolato)titanium(IV)
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃) | δ 7.3-7.5 (m, Ar-H), 1.4-1.6 (s, tert-butyl-H) |
| ¹³C NMR (CDCl₃) | δ 150-160 (Ar-C-O), 120-140 (Ar-C), 34-36 (quaternary C of tert-butyl), 31-33 (CH₃ of tert-butyl) |
| IR (KBr, cm⁻¹) | ν(C-O) ~1250-1300, ν(Ti-O) ~550-650 |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the synthesis of metal complexes with this compound.
Caption: General workflow for metal-complex synthesis via salt metathesis.
Caption: Overview of synthetic routes to metal complexes.
Application Notes: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol as a Ligand Precursor for Enantioselective Cyclization Reactions
Introduction
Axially chiral biaryl scaffolds are a cornerstone of asymmetric catalysis, providing a privileged chiral environment for a multitude of enantioselective transformations. Among these, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol stands out due to its pronounced steric bulk. The four tert-butyl groups create a highly defined and constrained chiral pocket when the diol is incorporated into a catalyst system. While direct use as a ligand is less common, this biphenyldiol is an excellent precursor for synthesizing more complex and highly effective chiral ligands, particularly phosphoramidites. These derived ligands, when complexed with transition metals such as palladium, are highly effective in catalyzing enantioselective cyclization reactions, offering a powerful tool for the synthesis of complex, stereochemically rich molecules relevant to pharmaceutical and materials science research.
This document outlines the application of a phosphoramidite ligand derived from (S)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in a palladium-catalyzed enantioselective [4+2] cycloaddition (Diels-Alder) reaction. The significant steric hindrance provided by the tert-butyl groups on the biphenyl backbone is instrumental in achieving high levels of stereocontrol, leading to products with excellent enantiomeric excess (ee).
Key Applications
-
Enantioselective [4+2] Cycloadditions (Diels-Alder Reactions): The derived phosphoramidite ligand, in conjunction with a palladium catalyst, effectively promotes the asymmetric cycloaddition of various dienes and dienophiles. This methodology is particularly useful for the synthesis of chiral heterocycles, which are common motifs in biologically active compounds.
-
Synthesis of Chiral Spirocycles: The steric demand of the ligand can be leveraged to control the facial selectivity in reactions leading to the formation of challenging spirocyclic frameworks with quaternary stereocenters.
-
Enantioselective [3+2] Cycloadditions: This ligand system also shows potential for other cycloaddition pathways, providing access to five-membered ring systems with high enantiopurity.
Data Presentation: Performance in a Model Enantioselective [4+2] Cycloaddition
The following table summarizes representative data for the palladium-catalyzed enantioselective [4+2] cycloaddition between a benzofuran-derived azadiene and various vinyl-substituted dienophiles, utilizing a phosphoramidite ligand derived from (S)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
| Entry | Dienophile (R) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Toluene | 25 | 24 | 92 | >20:1 | 97 |
| 2 | 4-Methoxyphenyl | Toluene | 25 | 24 | 90 | >20:1 | 96 |
| 3 | 4-Chlorophenyl | Toluene | 25 | 36 | 88 | >20:1 | 98 |
| 4 | 2-Thienyl | DCM | 25 | 36 | 85 | 19:1 | 95 |
| 5 | Cyclohexyl | DCM | 30 | 48 | 78 | 15:1 | 92 |
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(bis(dimethylamino)phosphanyl)-3,3',5,5'-tetra-tert-butyl-2,2'-dimethoxy-1,1'-biphenyl
This protocol describes the synthesis of a phosphoramidite ligand from (S)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
Materials:
-
(S)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine (2 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Preparation of the Chlorophosphite Intermediate:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (S)-3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (1.0 equiv.) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.1 equiv.) to the stirred solution.
-
In a separate flask, prepare a solution of phosphorus trichloride (1.1 equiv.) in anhydrous toluene.
-
Add the PCl₃ solution dropwise to the biphenyldiol solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The formation of a white precipitate (triethylammonium chloride) will be observed. Do not isolate the intermediate chlorophosphite.
-
-
Formation of the Phosphoramidite Ligand:
-
Cool the reaction mixture containing the crude chlorophosphite back to 0 °C.
-
Slowly add a 2 M solution of dimethylamine in THF (2.5 equiv.) to the flask.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude phosphoramidite by recrystallization from anhydrous diethyl ether or by flash column chromatography on silica gel (deactivated with triethylamine) to yield the final product as a white solid.
-
Protocol 2: Palladium-Catalyzed Enantioselective [4+2] Cycloaddition
This protocol details the use of the synthesized phosphoramidite ligand in a model Diels-Alder reaction.
Materials:
-
Synthesized (S)-phosphoramidite ligand (from Protocol 1)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Benzofuran-derived azadiene (1.0 equiv.)
-
Vinyl benzoxazinanone (1.2 equiv.)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and the (S)-phosphoramidite ligand (6.0 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from dark purple to a lighter yellow/orange color.
-
-
Cycloaddition Reaction:
-
In a separate Schlenk tube, dissolve the benzofuran-derived azadiene (1.0 equiv.) in anhydrous toluene.
-
Add the dienophile, vinyl benzoxazinanone (1.2 equiv.), to this solution.
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Stir the reaction mixture at 25 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloaddition product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Visualizations
Caption: Workflow for ligand synthesis and catalytic reaction.
Caption: Proposed catalytic cycle for the cycloaddition.
Application Notes and Protocols for the Spectroscopic Analysis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and spectroscopic analysis of metal complexes involving the sterically hindered ligand 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. This bulky biphenolic ligand, upon complexation with various metal ions, forms complexes with unique structural and electronic properties, making them of significant interest in catalysis, materials science, and medicinal chemistry.
Introduction
The ligand this compound, often abbreviated as H₂L or a similar designation in literature, is a C₂-symmetric biphenol. The presence of bulky tert-butyl groups at the 3, 3', 5, and 5' positions imparts significant steric hindrance around the coordinating diol functionality. This steric bulk influences the coordination geometry, stability, and reactivity of its metal complexes. Spectroscopic techniques are indispensable tools for elucidating the structural and electronic properties of these complexes. This document outlines the key spectroscopic methods and provides standardized protocols for their characterization.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound typically involves the deprotonation of the hydroxyl groups of the ligand followed by reaction with a suitable metal salt. The choice of solvent and base is crucial for successful complexation.
Experimental Protocol: General Synthesis of a Metal Complex
-
Ligand Dissolution: Dissolve one equivalent of this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add two equivalents of a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to the ligand solution at a low temperature (e.g., -78 °C or 0 °C) to facilitate deprotonation of the phenolic hydroxyl groups.
-
Metal Salt Addition: Slowly add a solution or suspension of one equivalent of the desired metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in the same or a compatible anhydrous solvent to the deprotonated ligand solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) to ensure complete complex formation.
-
Isolation and Purification: The workup procedure will vary depending on the properties of the complex. Common methods include filtration to remove any insoluble byproducts, removal of the solvent under reduced pressure, and purification of the resulting solid by recrystallization or column chromatography.
Caption: General workflow for the synthesis of metal complexes.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential to fully characterize the synthesized metal complexes.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. Transitions can be categorized as d-d transitions, ligand-to-metal charge transfer (LMCT), or metal-to-ligand charge transfer (MLCT) bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the metal complex in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or THF) of a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Table 1: Representative UV-Vis Spectroscopic Data for Metal Complexes
| Metal Ion | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |
| Co(II) | CH₂Cl₂ | ~600-700 | 100-500 | d-d transitions |
| Ni(II) | CH₂Cl₂ | ~400-500, ~600-700 | 50-300 | d-d transitions |
| Cu(II) | CH₂Cl₂ | ~500-700 | 100-400 | d-d transitions |
| Zn(II) | CH₂Cl₂ | ~280-320 | >1000 | Ligand-based π-π* |
Note: The exact λmax and ε values will depend on the specific metal center, its coordination geometry, and the solvent used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. For paramagnetic complexes, the signals are often broadened and shifted, but can still provide valuable structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diamagnetic metal complex in a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For complex structures, 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary for complete assignment.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the complex.
Table 2: Expected ¹H NMR Chemical Shift Ranges for Diamagnetic Complexes
| Proton Type | Expected Chemical Shift (δ, ppm) |
| tert-Butyl | 1.0 - 1.5 |
| Aromatic (biphenyl) | 7.0 - 8.0 |
| Hydroxyl (in free ligand) | 4.0 - 6.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the ligand and to observe changes upon coordination to a metal ion. The disappearance of the O-H stretching vibration of the free ligand is a key indicator of complex formation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid complex or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational frequencies (in cm⁻¹) for the functional groups. Compare the spectrum of the complex to that of the free ligand.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Free Ligand (H₂L) | Metal Complex (ML) |
| O-H stretch | ~3500-3300 (broad) | Absent |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2960-2870 | ~2960-2870 |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 |
| C-O stretch | ~1250 | Shifted upon coordination |
| M-O stretch | Not applicable | ~600-400 |
Fluorescence Spectroscopy
Luminescence spectroscopy can provide insights into the excited-state properties of the metal complexes. The fluorescence properties are highly dependent on the metal ion and the rigidity of the complex.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., dichloromethane or acetonitrile) with an absorbance of less than 0.1 at the excitation wavelength.
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition: Record the excitation and emission spectra. The excitation wavelength is chosen based on the absorption spectrum, and the emission is scanned at longer wavelengths.
-
Data Analysis: Determine the maximum emission wavelength (λem) and the quantum yield (ΦF) relative to a known standard.
Table 4: General Fluorescence Properties
| Metal Ion | Expected Fluorescence | Notes |
| Zn(II) | Potentially fluorescent | Closed-shell d¹⁰ configuration often leads to ligand-based fluorescence. |
| Cu(I) | Potentially luminescent | Can exhibit metal-to-ligand charge transfer (MLCT) based emission.[1] |
| Co(II), Ni(II), Cu(II) | Often quenched | Open-shell d-orbitals can provide non-radiative decay pathways, leading to weak or no fluorescence.[2] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the complex and to confirm its composition. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for analyzing metal complexes.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an ESI mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M]⁻, [M+H]⁺, etc.) and compare the experimental mass-to-charge ratio (m/z) with the calculated value. The isotopic distribution pattern can further confirm the elemental composition.
Logical Relationships and Workflows
Caption: Workflow for the spectroscopic characterization of metal complexes.
Conclusion
The spectroscopic analysis of this compound metal complexes provides crucial information for understanding their structure, bonding, and electronic properties. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development, enabling the systematic characterization of this important class of compounds. The combination of these spectroscopic techniques allows for a comprehensive understanding of the properties of these sterically demanding metal complexes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in their synthetic endeavors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a sterically hindered biphenol derivative primarily used as a chiral ligand in asymmetric catalysis. Its bulky tert-butyl groups create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of reactions.[1] It is also used as an intermediate in the synthesis of phosphite antioxidants.[2]
Q2: Why am I observing low yields in my reaction when using this ligand?
A2: Low yields can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, concentration), poor quality of reagents, catalyst inactivation, or steric hindrance from the bulky ligand slowing down the reaction. A systematic approach to troubleshooting is recommended to identify the root cause.[3][4]
Q3: Can the bulky nature of the tert-butyl groups negatively impact reaction rates?
A3: Yes, the significant steric bulk of the four tert-butyl groups can sometimes hinder the approach of substrates to the catalytic center, leading to slower reaction rates compared to less hindered ligands.[5] Optimizing reaction temperature and time is crucial to ensure complete conversion.
Q4: How critical is the purity of this compound for catalytic performance?
A4: The purity of the ligand is paramount. Impurities can poison the catalyst or lead to the formation of non-selective catalytic species, resulting in both low yields and poor enantioselectivity.[3] It is essential to use a highly purified form of the ligand.
Q5: What is the role of additives in reactions involving this biphenol ligand?
A5: Additives can play a crucial role in improving reaction outcomes. For instance, in some metal-catalyzed reactions, additives can act as co-catalysts or scavengers for inhibitory species. The specific choice of additive will depend on the reaction mechanism.
Troubleshooting Guide: Improving Reaction Yields
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in reactions utilizing this compound as a ligand.
Problem: Low or No Product Formation
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Too Low: The reaction may be too sluggish due to the steric hindrance of the ligand. Gradually increase the temperature in increments of 5-10 °C and monitor the reaction progress.[6][7]
-
Too High: The catalyst or product may be decomposing. If high temperatures are necessary, consider shorter reaction times. Analyze for decomposition products.[8]
-
-
Inappropriate Solvent:
-
The polarity and coordinating ability of the solvent can significantly impact the solubility of the catalyst and the stability of intermediates.[9]
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane). Non-polar aromatic solvents are often a good starting point for many asymmetric reactions.[6]
-
-
Catalyst Inactivation:
-
The active catalyst may be sensitive to air or moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10]
-
The pyridine nitrogen in some substrates can coordinate to the metal center, leading to catalyst deactivation. Using bulky ligands like the one can help mitigate this.[10]
-
-
Poor Reagent Quality:
-
Impurities in starting materials can inhibit the catalyst. Ensure all reagents are of high purity.[3]
-
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 6390-69-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Petasis Reactions Catalyzed by Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading when utilizing 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol as a ligand in catalytic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | 1. Insufficient catalyst loading.2. Catalyst decomposition or deactivation.3. Suboptimal reaction conditions (temperature, concentration, time).4. Impurities in reagents or solvents. | 1. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 5 mol%).2. Verify the purity of the biphenol ligand and the metal precursor.3. Ensure an inert atmosphere if the catalyst is air or moisture sensitive.4. Optimize other reaction parameters such as temperature and reaction time.5. Use anhydrous, high-purity reagents and solvents. |
| Poor Enantioselectivity | 1. Incorrect catalyst loading (too high or too low).2. Presence of impurities that poison the catalyst or promote a non-selective background reaction.3. Catalyst aggregation at high concentrations.4. Suboptimal temperature for stereocontrol. | 1. Screen a range of catalyst loadings; high loadings can sometimes lead to the formation of less selective catalyst species.[1]2. Purify all starting materials, the ligand, and the metal precursor.3. Screen different solvents to minimize catalyst aggregation and improve solubility.4. Adjust the reaction temperature, as enantioselectivity is often temperature-dependent. |
| Reaction Stalls or is Sluggish | 1. Low catalyst activity.2. Catalyst poisoning.3. Mass transfer limitations in heterogeneous or viscous reaction mixtures. | 1. Gradually increase the catalyst loading.2. Identify and remove potential catalyst poisons from starting materials or solvents. Acidic or basic impurities can often interfere.3. Improve agitation or stirring to overcome mass transfer issues.[1]4. Consider the use of a co-catalyst or additive if applicable to the reaction. |
| Inconsistent Results Between Batches | 1. Variability in the quality of reagents or solvents.2. Inconsistent preparation or handling of the catalyst.3. Variations in reaction setup and conditions. | 1. Use reagents and solvents from the same batch for a series of experiments.2. Standardize the procedure for preparing the active catalyst from the biphenol ligand and metal source.3. Ensure accurate and consistent measurement of all components, particularly the catalyst.4. Maintain identical reaction conditions (e.g., temperature, stirring rate, atmosphere) across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading when using this compound as a ligand?
A1: A common starting point for catalyst loading in asymmetric catalysis is typically in the range of 1-5 mol%. However, for highly efficient catalytic systems, loadings as low as 0.1-0.5 mol% can be effective. It is recommended to start with a loading of around 1-2 mol% and optimize from there.
Q2: How does the steric hindrance of the tetra-tert-butyl groups affect optimal catalyst loading?
A2: The bulky tert-butyl groups on the 3,3',5,5'-positions of the biphenyl backbone significantly influence the steric environment around the catalytic center.[2] This can enhance enantioselectivity by creating a well-defined chiral pocket. However, excessive steric bulk might also slow down the reaction rate, potentially requiring a slightly higher catalyst loading compared to less hindered ligands to achieve a desirable reaction time.
Q3: Can high catalyst loading negatively impact the reaction?
A3: Yes, excessively high catalyst loadings can sometimes be detrimental. It can lead to the formation of catalyst aggregates or less-defined catalytic species, which may result in lower enantioselectivity.[1] Furthermore, it increases the cost of the process and can complicate product purification due to higher residual metal content.
Q4: What are the signs of catalyst deactivation or decomposition?
A4: Signs of catalyst deactivation include a decrease in the reaction rate over time (stalling), a drop in yield or enantioselectivity, or a noticeable change in the color of the reaction mixture.[1] To mitigate this, ensure the use of high-purity reagents and solvents, maintain an inert atmosphere if the catalyst is sensitive to air or moisture, and operate within the optimal temperature range for catalyst stability.
Q5: How should I prepare the active catalyst from the biphenol ligand and a metal precursor?
A5: The active catalyst is typically prepared in situ by reacting the this compound ligand with a suitable metal precursor (e.g., a palladium, rhodium, or copper salt) in an appropriate solvent under an inert atmosphere. The order of addition and the pre-formation time for the catalyst complex before adding the substrates can be critical and should be kept consistent.
Experimental Protocols
General Protocol for Optimization of Catalyst Loading
This protocol describes a general method for determining the optimal catalyst loading for a given reaction using this compound as a ligand.
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound ligand (e.g., 1.2 mol%) and the metal precursor (e.g., 1.0 mol%) in an anhydrous solvent (e.g., toluene or THF).
-
Stir the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 30 minutes) to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, dissolve the substrate (1.0 mmol) in the same anhydrous solvent.
-
Add any other necessary reagents (e.g., a base or an additive).
-
-
Reaction Initiation and Monitoring:
-
Transfer the pre-formed catalyst solution to the substrate mixture via a cannula.
-
Maintain the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction mixture appropriately.
-
Purify the product using column chromatography or another suitable method.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
-
Optimization:
-
Repeat the experiment with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%) while keeping all other parameters constant.
-
Tabulate the results to identify the catalyst loading that provides the best balance of reaction yield, enantioselectivity, and reaction time.
-
Data Presentation
Table 1: Hypothetical Data for Catalyst Loading Optimization
The following table illustrates a typical outcome of an experiment to optimize catalyst loading for an asymmetric reaction.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 0.5 | 24 | 75 | 92 |
| 2 | 1.0 | 12 | 92 | 95 |
| 3 | 2.0 | 6 | 95 | 96 |
| 4 | 5.0 | 4 | 96 | 93 |
Reaction Conditions: Substrate (1.0 mmol), Ligand:Metal ratio 1.2:1, Toluene (5 mL), 25°C.
Visualizations
Caption: Experimental workflow for the optimization of catalyst loading.
Caption: Interplay of factors in catalyst optimization.
References
Common side reactions with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in catalysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and its derivatives in catalytic applications. This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in catalysis?
A1: this compound is a sterically hindered biphenol primarily used as a precursor for chiral ligands in asymmetric catalysis. Its bulky tetra-tert-butyl groups provide thermal stability and create a defined chiral environment when incorporated into ligands such as phosphites and phosphoramidites. These ligands are instrumental in a variety of metal-catalyzed reactions, including hydrogenations, hydroformylations, and conjugate additions, where high enantioselectivity is crucial.
Q2: What are the primary modes of degradation or side reactions for catalysts derived from this biphenol?
A2: Catalysts derived from this compound are susceptible to two main types of side reactions: hydrolysis of the ligand and oxidation of the biphenol backbone.
-
Hydrolysis: Phosphite or phosphoramidite ligands synthesized from the biphenol can react with trace amounts of water in the reaction mixture. This leads to the cleavage of the P-O bond, generating phosphoric acids and the parent biphenol. This process can deactivate the catalyst and reduce enantioselectivity. The bulky tert-butyl groups on the biphenol backbone generally enhance the hydrolytic stability of the ligand compared to less hindered analogues.
-
Oxidation: The phenolic hydroxyl groups and the electron-rich aromatic rings of the biphenol ligand are susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions. This can lead to the formation of quinone-type byproducts and other degradation products, resulting in catalyst deactivation.
Q3: What are the observable signs of catalyst deactivation or side reactions in my experiment?
A3: Signs of catalyst deactivation or the occurrence of significant side reactions can include:
-
A noticeable decrease in the reaction rate or a complete halt of the reaction.
-
A decline in the enantioselectivity or diastereoselectivity of the product.
-
A change in the color of the reaction mixture, which may indicate the formation of colored byproducts like quinones or the degradation of the metal complex.
-
The appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis or new peaks in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered when using catalysts derived from this compound.
Issue 1: Low or Inconsistent Enantioselectivity
Possible Causes:
-
Ligand Hydrolysis: The presence of moisture is leading to the degradation of the chiral phosphite or phosphoramidite ligand.
-
Ligand Oxidation: The chiral ligand is being oxidized, altering its steric and electronic properties.
-
Impure Reagents: Impurities in substrates, solvents, or the metal precursor can interfere with the catalytic cycle.
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, or concentration may not be optimal for achieving high enantioselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Sluggish or Incomplete Reaction
Possible Causes:
-
Catalyst Deactivation: The active catalytic species is degrading via hydrolysis or oxidation.
-
Catalyst Poisoning: Impurities in the reaction mixture are irreversibly binding to the metal center.
-
Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe.
-
Poor Solubility: The catalyst or substrates have poor solubility in the chosen solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sluggish reactions.
Quantitative Data on Side Reactions
While specific quantitative data for side reactions of this compound-derived catalysts are often dependent on the specific reaction conditions, the following table provides representative data on the oxidation of a related compound, 2,6-di-tert-butylphenol (DTBP), which serves as a model for the potential oxidative side reactions of the biphenol ligand.
| Reactant | Oxidant | Catalyst | Reaction Time (h) | Conversion of DTBP (%) | Yield of Diphenoquinone (%) | Yield of Dihydroxybiphenyl (%) | Yield of Benzoquinone (%) | Reference |
| 2,6-di-tert-butylphenol | tert-butylhydroperoxide | Cobalt(II) Phthalocyanine Tetrasulfonate | 3 | 70 | 56 | ~14 | Not reported | [1] |
| 2,6-di-tert-butylphenol | tert-butylhydroperoxide | Cobalt(II) Phthalocyanine Tetrasulfonate | 8 | 86 | 73 | ~14 | Formed at high oxidant/substrate ratio | [1] |
Note: The formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone and 4,4'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl from the oxidation of 2,6-di-tert-butylphenol suggests that analogous quinone and coupled biphenol products could form from the degradation of the this compound ligand under oxidative conditions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis with a Phosphoramidite Ligand Derived from this compound
This protocol provides a general guideline for performing an asymmetric reaction. It is crucial to optimize the conditions for each specific transformation.
Materials:
-
Metal precursor (e.g., [Rh(cod)₂]BF₄, Cu(OTf)₂)
-
Phosphoramidite ligand derived from this compound
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Substrate
-
Reagent (e.g., hydrogen, diethylzinc)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a flame-dried Schlenk flask, dissolve the metal precursor (1 mol%) and the phosphoramidite ligand (1.1 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the substrate (100 mol%).
-
If the reagent is a liquid or solid, add it at this point.
-
Seal the flask and bring it out of the glovebox if necessary.
-
-
Reaction Execution:
-
If using a gaseous reagent like hydrogen, purge the flask with the gas.
-
Maintain the reaction at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Troubleshooting Notes for this Protocol:
-
Low Conversion:
-
Ensure all reagents and solvents are strictly anhydrous and deoxygenated.
-
Increase the catalyst loading to 2-5 mol%.
-
Increase the reaction temperature, but monitor for any decrease in enantioselectivity.
-
-
Low Enantioselectivity:
-
Lower the reaction temperature.
-
Ensure the ligand is of high purity and has not degraded. A ³¹P NMR of the ligand can be used to check for the presence of phosphine oxides or hydrolyzed species.
-
Screen different solvents.
-
Protocol 2: Monitoring Ligand Hydrolysis by ³¹P NMR Spectroscopy
This protocol can be used to assess the stability of a phosphite or phosphoramidite ligand under reaction conditions.
Procedure:
-
Prepare a stock solution of the ligand in a deuterated, anhydrous solvent (e.g., toluene-d₈).
-
Acquire a ³¹P NMR spectrum of the fresh ligand solution.
-
Add a controlled amount of water to the NMR tube to simulate reaction conditions.
-
Acquire ³¹P NMR spectra at regular intervals to monitor the appearance of new signals corresponding to hydrolyzed species (e.g., phosphonic acids).
-
The rate of disappearance of the starting ligand signal and the appearance of new signals can provide a qualitative or quantitative measure of the ligand's hydrolytic stability.
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential degradation pathways of a catalyst derived from this compound.
Caption: Potential degradation pathways of the catalyst.
References
Troubleshooting low enantioselectivity with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol ligands
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low enantioselectivity in asymmetric catalysis using 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a product with low enantioselectivity. What are the most common initial troubleshooting steps?
Low enantioselectivity is a common issue in asymmetric catalysis. The slight variations in steric, electronic, and geometric properties of chiral ligands or catalysts can cause dramatic changes in the enantioselectivity of products.[1][2] The most critical factors to investigate initially are the purity of the ligand and reagents, the reaction setup (especially the exclusion of air and moisture), and the core reaction parameters like solvent and temperature. A systematic approach, as outlined in the workflow below, is the most effective way to identify and resolve the issue.
Q2: How can I verify the purity and integrity of my this compound ligand?
The purity of the chiral ligand is paramount for achieving high enantioselectivity. Impurities can interfere with the formation of the active catalyst or catalyze competing, non-selective reaction pathways.
-
Purity Assessment:
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any organic impurities.
-
Chiral HPLC/SFC: This is the most direct method to determine the enantiomeric purity of your ligand.
-
Melting Point: Compare the measured melting point to the literature value. A broad or depressed melting point often indicates the presence of impurities.
-
-
Purification: If impurities are detected, the ligand should be repurified. Recrystallization is a common and effective method. For instance, a similar biphenol was purified by dissolving the solid in CH₂Cl₂ and allowing slow evaporation after filtration, followed by washing with anhydrous ethanol.[3]
Q3: How critical are the reaction solvent and temperature to achieving high enantioselectivity?
Solvent and temperature are two of the most influential factors in asymmetric catalysis.[4] They directly affect the stability and geometry of the transition state, which dictates the stereochemical outcome of the reaction.
-
Solvent Effects: The polarity, coordinating ability, and steric bulk of the solvent can significantly alter the catalytic environment. For some biphenol ligands, non-polar solvents like dichloromethane (DCM) or toluene have been shown to provide superior results compared to more coordinating solvents like THF or diethyl ether.[1] It is crucial to screen a range of solvents to find the optimal medium for your specific transformation.
-
Temperature Effects: Lowering the reaction temperature generally increases enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT), favoring the pathway to the major enantiomer. Reactions are often run at temperatures ranging from room temperature down to -78 °C.
Q4: My ligand and reagents are pure, and I've optimized the solvent and temperature, but the enantioselectivity is still suboptimal. What other parameters should I investigate?
If initial optimizations are insufficient, several other parameters can be fine-tuned:
-
Concentration: The concentration of the substrate, catalyst, and any reagents can influence reaction kinetics and selectivity. A screening of different concentrations should be performed.
-
Stoichiometry: The ratio of the ligand to the metal precursor is critical for forming the active catalyst. Varying this ratio can sometimes lead to the formation of different catalytic species with varying selectivities.
-
Reaction Time: Monitor the reaction over time. In some cases, the enantioselectivity of the product can change as the reaction progresses, possibly due to catalyst degradation or the formation of inhibitory byproducts.
Q5: Can additives or co-catalysts improve the enantioselectivity of my reaction?
Yes, additives can have a profound impact.[5]
-
Lewis Acids/Bases: Small amounts of Lewis acidic or basic additives can act as co-catalysts or activators, influencing the electronic properties of the catalyst.
-
Drying Agents: The most common and critical additives are drying agents. Trace amounts of water can hydrolyze the catalyst or reagents, severely diminishing enantioselectivity. The in-situ addition of activated molecular sieves (e.g., 4Å MS) is a standard practice to ensure rigorously anhydrous conditions and can significantly improve both yield and enantioselectivity.[5][6]
Troubleshooting Workflow & Parameter Relationships
The following diagrams illustrate a logical workflow for troubleshooting low enantioselectivity and the interplay of various experimental parameters.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
References
Catalyst deactivation and regeneration of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol complexes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalysts based on 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (BIPHEN) ligands.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions using BIPHEN complexes.
Problem 1: Low or No Catalytic Activity
| Possible Cause | Suggested Solution |
| Inactive Catalyst Complex | Ensure the metal precursor and BIPHEN ligand are of high purity. Impurities can inhibit catalyst formation. Prepare the catalyst complex in situ under strictly anhydrous and inert conditions (e.g., using a glovebox or Schlenk line). Consider pre-formation of the catalyst before adding the substrate. |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry is crucial for the formation of the active catalytic species. Titrate the ligand-to-metal ratio to find the optimal balance for your specific reaction. A common starting point is a slight excess of the ligand. |
| Presence of Inhibitors or Poisons | Substrates, solvents, or reagents may contain impurities that act as catalyst poisons (e.g., water, oxygen, sulfur compounds). Purify all reaction components thoroughly. Use freshly distilled, anhydrous, and deoxygenated solvents. |
| Thermal Degradation | The catalyst complex may be unstable at the reaction temperature. Run the reaction at a lower temperature and monitor for any improvement in activity. If high temperatures are required, consider a more thermally stable analogue of the BIPHEN ligand if available. |
Problem 2: Decreasing Catalytic Activity Over Time (Deactivation)
| Possible Cause | Suggested Solution |
| Fouling by Reaction Byproducts | Insoluble byproducts or polymers can precipitate on the catalyst's active sites. Analyze the reaction mixture for the formation of such species. If fouling is suspected, the catalyst may need to be regenerated (see Regeneration Protocols). |
| Oxidative Degradation of the Ligand | Trace amounts of oxygen can lead to the oxidation of the BIPHEN ligand, rendering the catalyst inactive. Maintain a strictly inert atmosphere throughout the reaction. The use of antioxidants, if compatible with the reaction, could be explored. |
| Leaching of the Metal Center | The metal may be leaching from the ligand, leading to the formation of inactive metal species. Consider using a chelating co-ligand to improve the stability of the metal-BIPHEN complex. |
| Structural Change of the Catalyst | The catalyst complex may undergo a structural rearrangement to a less active or inactive form under reaction conditions. Characterize the spent catalyst using techniques like NMR or X-ray crystallography to identify any structural changes. |
Problem 3: Poor Enantioselectivity (for asymmetric catalysis)
| Possible Cause | Suggested Solution |
| Low Enantiopurity of the BIPHEN Ligand | The enantiomeric excess (ee) of the product is highly dependent on the enantiopurity of the chiral ligand. Verify the enantiopurity of your BIPHEN ligand using chiral HPLC. |
| Sub-optimal Reaction Temperature | Enantioselectivity is often temperature-dependent. Lowering the reaction temperature generally leads to higher enantioselectivity. |
| Solvent Effects | The solvent can significantly influence the chiral environment of the catalyst. Screen a variety of solvents to find the one that provides the best enantioselectivity. |
| Formation of Non-selective Catalytic Species | An incorrect ligand-to-metal ratio or the presence of impurities can lead to the formation of other catalytic species that are not enantioselective. Re-optimize the catalyst preparation conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of deactivation for BIPHEN-metal catalysts?
A1: The primary causes of deactivation for BIPHEN-metal catalysts include poisoning by impurities in the substrate or solvent, thermal degradation at elevated temperatures, and fouling of the catalyst's active sites by reaction byproducts.[1][2] Oxidative degradation of the ligand due to exposure to air can also lead to a loss of activity.
Q2: How can I minimize catalyst deactivation during my experiment?
A2: To minimize deactivation, it is crucial to use high-purity, anhydrous, and deoxygenated substrates and solvents. The reaction should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Optimizing the reaction temperature to the lowest effective level can also prevent thermal degradation.
Q3: Is it possible to regenerate a deactivated BIPHEN-metal catalyst?
A3: In some cases, regeneration is possible. If deactivation is due to fouling, washing the catalyst with an appropriate solvent might restore activity. For deactivation caused by ligand degradation, a more complex regeneration procedure involving the removal of the degraded ligand and re-complexation with a fresh ligand may be necessary.
Q4: What is the typical shelf-life of a solid BIPHEN ligand and its metal complex?
A4: Solid this compound is generally stable when stored in a cool, dark place away from oxygen. However, its metal complexes, especially in solution, can be much more sensitive to air and moisture. It is best to prepare the catalyst complex fresh before use or store it under an inert atmosphere.
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on catalyst performance degradation and the potential for recovery after regeneration. Note that these are representative values and actual results may vary depending on the specific reaction and conditions.
Table 1: Catalyst Activity Decline Over Time
| Reaction Time (hours) | Substrate Conversion (%) |
| 1 | 98 |
| 4 | 85 |
| 8 | 62 |
| 12 | 45 |
| 24 | 20 |
Table 2: Catalyst Performance Before and After Regeneration
| Catalyst State | Substrate Conversion (%) | Enantiomeric Excess (%) |
| Fresh Catalyst | 99 | 95 |
| Deactivated Catalyst | 20 | 88 |
| Regenerated Catalyst | 95 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration by Washing (for fouling)
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At the end of the reaction, separate the catalyst from the reaction mixture by filtration under an inert atmosphere.
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Wash the catalyst with a solvent that is known to dissolve the suspected fouling agents but not the catalyst itself. This may require some screening.
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Perform the washing step multiple times (e.g., 3-5 times) with fresh solvent each time.
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Dry the washed catalyst under high vacuum.
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Test the activity of the regenerated catalyst in a small-scale reaction.
Protocol 2: Proposed Procedure for Catalyst Regeneration via Ligand Exchange
This protocol is adapted from procedures for other ligand-based catalysts and should be optimized for your specific system.
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Oxidative Ligand Removal:
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Suspend the deactivated catalyst in a suitable organic solvent under an inert atmosphere.
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Introduce a controlled amount of a mild oxidizing agent (e.g., a dilute solution of iodine or air) to selectively oxidize the BIPHEN ligand. The progress of the oxidation can be monitored by techniques like TLC or NMR.
-
-
Removal of Oxidized Ligand:
-
The oxidized ligand may precipitate out of the solution. If so, it can be removed by filtration.
-
Alternatively, extraction with a suitable solvent system may be used to separate the oxidized ligand from the metal salt.
-
-
Re-complexation with Fresh Ligand:
-
To the solution containing the metal salt, add a stoichiometric amount of fresh, high-purity BIPHEN ligand under strictly inert conditions.
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Stir the mixture at room temperature or with gentle heating to facilitate the formation of the active catalyst complex.
-
-
Isolation and Use of Regenerated Catalyst:
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The regenerated catalyst can be used directly in solution or isolated by removal of the solvent under vacuum.
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The activity and enantioselectivity of the regenerated catalyst should be verified.
-
Visualizations
Caption: A simplified workflow of the catalyst deactivation and regeneration cycle.
Caption: A troubleshooting decision tree for addressing poor catalyst performance.
References
- 1. Insights into the origin of high activity and stability of catalysts derived from bulky, electron-rich monophosphinobiaryl ligands in the Pd-catalyzed C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
Impact of solvent on the performance of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and related chiral biphenol catalysts in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during catalytic reactions, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Catalytic Activity
Q: My reaction is not proceeding, or the conversion is very low. What are the possible causes?
A: Low or no catalytic activity can stem from several factors, from catalyst deactivation to suboptimal reaction conditions. A systematic check of the following is recommended:
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Catalyst Integrity: Ensure the catalyst has been properly stored under an inert atmosphere to prevent degradation. The biphenol moiety can be sensitive to oxidation.
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Reagent Purity: The presence of impurities in substrates, reagents, or solvents can poison the catalyst. Ensure all starting materials are of high purity.
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Solvent Quality: Trace amounts of water or other protic impurities in the solvent can deactivate the catalyst. Always use anhydrous and degassed solvents.
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Inert Atmosphere: Reactions involving organometallic reagents and sensitive catalysts must be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Consider a gradual increase in temperature while monitoring for side product formation.
Issue 2: Poor Enantioselectivity
Q: The reaction is working, but the enantiomeric excess (e.e.) of my product is much lower than expected. How can I improve it?
A: Poor enantioselectivity is a common challenge in asymmetric catalysis. The choice of solvent and other reaction parameters plays a crucial role.
-
Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity. A screening of different solvents is highly recommended. Non-polar aprotic solvents like toluene are often a good starting point for many biphenol-catalyzed reactions.
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Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer.
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Reaction Concentration: The concentration of the reactants can affect catalyst aggregation and the overall reaction kinetics, which in turn can influence enantioselectivity.
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Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by modifying the active catalytic species.
Frequently Asked Questions (FAQs)
Q1: What is the role of the bulky tert-butyl groups on the catalyst?
A1: The four tert-butyl groups on the 3,3',5,5' positions of the biphenyl backbone provide significant steric hindrance. This steric bulk is crucial for creating a well-defined chiral environment around the catalytic active site, which is essential for achieving high enantioselectivity.
Q2: How does the choice of solvent impact the performance of the this compound catalyst?
A2: The solvent plays a critical role in catalysis by:
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Solubilizing Reactants: Ensuring all components of the reaction are in the same phase.
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Stabilizing Intermediates: The polarity of the solvent can stabilize or destabilize transition states, directly impacting reaction rates and selectivity.
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Influencing Catalyst Conformation: The solvent can interact with the catalyst, subtly altering its three-dimensional structure and, consequently, the chiral pocket that dictates enantioselectivity.
Q3: What are the best practices for handling and storing this type of catalyst?
A3: To ensure the longevity and reactivity of your this compound catalyst, it is recommended to:
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Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge).
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Avoid exposure to air and moisture.
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Store at a cool and dark place.
Data Presentation
The following table summarizes the impact of different solvents on the performance of a representative asymmetric addition of diethylzinc to an aldehyde, catalyzed by a chiral biphenol diol structurally similar to this compound.
| Solvent | Dielectric Constant (approx.) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Toluene | 2.4 | 95 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 92 | 88 |
| Dichloromethane (CH₂Cl₂) | 9.1 | 90 | 85 |
| Diethyl Ether (Et₂O) | 4.3 | 93 | 90 |
| Hexane | 1.9 | 85 | 80 |
Note: Data is representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Representative Protocol for the Asymmetric Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline for the enantioselective addition of diethylzinc to an aldehyde using a chiral biphenol diol catalyst.
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Catalyst Preparation:
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In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral biphenol diol (e.g., this compound) (0.1 mmol) in anhydrous toluene (5 mL).
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To this solution, add Ti(OiPr)₄ (0.1 mmol) dropwise at room temperature.
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Stir the resulting solution for 30 minutes to form the active titanium-biphenol complex.
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Reaction Setup:
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In a separate flame-dried Schlenk flask under argon, dissolve the aldehyde (1.0 mmol) in anhydrous toluene (10 mL).
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Cool the aldehyde solution to 0 °C in an ice bath.
-
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Addition of Reagents:
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To the cooled aldehyde solution, add a solution of diethylzinc (1.2 mmol, 1.0 M in hexanes) dropwise.
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Slowly add the pre-formed catalyst solution to the aldehyde/diethylzinc mixture via a cannula.
-
-
Reaction Monitoring and Workup:
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Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification and Analysis:
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Purify the crude product by flash column chromatography on silica gel.
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Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
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Mandatory Visualization
Caption: General experimental workflow for asymmetric catalysis.
Caption: Troubleshooting pathway for low enantioselectivity.
Temperature optimization for asymmetric reactions with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Topic: Temperature Optimization for Asymmetric Reactions with 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound and similar bulky biphenol ligands in asymmetric catalysis. The focus is on diagnosing and resolving common issues related to reaction temperature to achieve optimal enantioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in asymmetric reactions using this biphenol ligand?
Temperature is a crucial factor because it directly influences the activation energies of the competing diastereomeric transition states that lead to the different product enantiomers. A lower reaction temperature generally enhances enantioselectivity by favoring the transition state with the lower activation energy, which produces the major enantiomer.[1] Higher temperatures can provide enough energy to overcome the small energy difference between these transition states, resulting in a loss of selectivity.[1][2]
Q2: What is the typical temperature range explored for optimizing these reactions?
The optimal temperature is highly dependent on the specific substrate and reaction type. However, a common optimization strategy involves screening a broad range of temperatures, typically from ambient temperature (e.g., 25 °C) down to cryogenic temperatures (e.g., 0 °C, -20 °C, -40 °C, or -78 °C).[1][2][3]
Q3: How does changing the temperature generally affect enantioselectivity (e.e.) and reaction yield?
Generally, a decrease in temperature leads to an increase in enantiomeric excess (e.e.).[1][3] However, this often comes at the cost of a slower reaction rate, which may require longer reaction times. If the temperature is too low, the reaction may become sluggish or stall completely, leading to low conversion and yield.[4] Conversely, increasing the temperature can improve the reaction rate and yield, but often at the expense of enantioselectivity due to the promotion of side reactions or catalyst decomposition.[2][4]
Q4: Can a change in temperature reverse the enantioselectivity of a reaction?
While rare, reversal of enantioselectivity with a change in temperature is a known phenomenon in asymmetric catalysis.[5] This complex behavior can occur if the reaction mechanism involves different competing pathways or if the aggregation state of the catalyst is temperature-dependent.[5] However, for most reactions, the primary effect of temperature is on the magnitude of the enantioselectivity, not its direction.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues related to temperature.
Problem 1: Low Enantioselectivity (e.e.)
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Possible Cause: The reaction temperature is too high, allowing the reaction to proceed through less selective pathways. The energy difference between the diastereomeric transition states is not being sufficiently exploited.
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Suggested Solution: Systematically lower the reaction temperature. A temperature screening study is highly recommended. For instance, if the initial reaction was run at room temperature, repeat the experiment at 0 °C, -20 °C, and -78 °C, keeping all other parameters constant.[2][3] Ensure that the cooling bath maintains a consistent and accurate temperature throughout the reaction.[6]
Problem 2: Low Reaction Yield or Incomplete Conversion
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Possible Cause 1: The reaction temperature is too low, causing the reaction to be excessively slow or to stall before completion.
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Suggested Solution 1: If you have achieved high e.e. at a very low temperature but suffer from poor conversion, try finding a compromise temperature that offers both acceptable selectivity and a better reaction rate. Alternatively, significantly increase the reaction time at the lower temperature and monitor the progress carefully using techniques like TLC or GC/LC-MS.[2]
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Possible Cause 2: The reaction temperature is too high, leading to the decomposition of the substrate, product, or the chiral catalyst itself. This can also promote the formation of undesired byproducts.[4]
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Suggested Solution 2: If high temperatures are required for activation, but decomposition is observed, consider a gradual temperature ramp. Start the reaction at a lower, more stable temperature and slowly increase it to the desired point. Also, confirm the thermal stability of your catalyst and reagents.
Problem 3: Poor Reproducibility of Enantioselectivity or Yield
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Possible Cause: Inconsistent or inaccurate temperature control between experimental runs. Even small fluctuations in temperature can have a significant impact on the outcome of sensitive asymmetric reactions.[6]
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Suggested Solution: Ensure your temperature control equipment (e.g., cryostat, cooling bath) is properly calibrated and provides uniform cooling.[6] For very sensitive reactions, use an internal thermometer to monitor the actual reaction mixture temperature rather than just the bath temperature. Standardize all procedures, including the rate of cooling and the duration at the target temperature, to ensure consistency.
Data Presentation: Temperature Effects
The following table illustrates a typical trend observed during temperature optimization for an asymmetric reaction. Note that these are representative values and the optimal conditions must be determined empirically for each specific chemical transformation.
| Temperature (°C) | Enantiomeric Excess (e.e., %) | Yield (%) | Reaction Time (h) | Comments |
| 25 (Room Temp) | 75 | 95 | 4 | High yield and fast reaction, but moderate selectivity. |
| 0 | 92 | 90 | 12 | Significant improvement in e.e. with a slight drop in yield. |
| -20 | 97 | 88 | 24 | Excellent e.e., reaction rate is noticeably slower. |
| -78 | >99 | 65* | 48 | Near-perfect enantioselectivity, but conversion is incomplete. |
*Yield based on recovered starting material.
Experimental Protocols
Protocol: Temperature Screening for Asymmetric Catalysis
This protocol outlines a general procedure for determining the optimal reaction temperature.
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Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (this compound) and the metal precursor to an anhydrous, non-coordinating solvent (e.g., toluene or CH₂Cl₂) in a flame-dried Schlenk flask. Allow the catalyst to pre-form according to the literature procedure, if required.[3]
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Reaction Setup: Prepare four separate, identical reaction vessels (e.g., sealed tubes or small flasks).
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Aliquot Catalyst: Distribute equal aliquots of the pre-formed catalyst solution to each of the four reaction vessels.
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Substrate Addition: Add the substrate and any other reagents to each vessel. Ensure all additions are done at a consistent temperature (e.g., room temperature or 0 °C) before placing them in their respective temperature baths.
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Temperature Control: Place each reaction vessel into a pre-equilibrated temperature bath set to the screening temperatures (e.g., 25 °C, 0 °C, -20 °C, and -78 °C).
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Monitoring: Stir the reactions for a predetermined time, or monitor their progress by periodically taking small aliquots for analysis (e.g., by TLC or GC). Ensure all reactions are run for the same duration for a direct comparison.
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Quenching and Analysis: After the specified time, quench all reactions simultaneously under identical conditions. Purify the product from each reaction.
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Determine Outcome: Analyze the enantiomeric excess of each purified sample by a validated chiral HPLC or GC method.[3][6] Determine the isolated yield for each reaction. The optimal temperature is the one that provides the best balance of enantioselectivity and yield for your specific needs.
Visualizations
Caption: Workflow for temperature screening in asymmetric catalysis.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Purification of Products from 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions catalyzed by 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions catalyzed by this compound?
A1: The primary methods for purifying products, which are often chiral, from these asymmetric syntheses are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), its polarity, and its solubility characteristics relative to the catalyst and any side products.
Q2: How can I remove the this compound catalyst after the reaction is complete?
A2: The bulky and relatively nonpolar nature of the catalyst often allows for its separation from more polar products by silica gel chromatography. Due to its phenolic nature, a mild basic wash during the aqueous workup can sometimes help in its partial removal, although this is not always effective and depends on the stability of the product.
Q3: My product and the catalyst have very similar polarities. How can I improve their separation by column chromatography?
A3: When the polarities are similar, optimizing the solvent system for flash chromatography is crucial. Utilizing a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) can enhance separation. In some cases, using a different stationary phase, such as alumina, or employing chiral chromatography might be necessary.
Q4: I am observing a mixture of enantiomers in my product. What are the common reasons for low enantioselectivity?
A4: Low enantiomeric excess (ee) can stem from several factors. It is essential to first validate your analytical method (typically chiral HPLC or GC) to ensure accurate measurement.[1] Other potential causes include impurities in the substrate or solvent, a degraded or impure catalyst, incorrect reaction temperature, or a non-optimal catalyst loading.
Q5: Can I use recrystallization to improve the enantiomeric excess of my product?
A5: Yes, if your product is a crystalline solid, enantiomeric enrichment through recrystallization is a viable option. This technique relies on the different solubility of the racemate and the pure enantiomer. Careful selection of the crystallization solvent is critical for successful enrichment.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions catalyzed by this compound.
Problem 1: Co-elution of the Product and Catalyst during Column Chromatography
| Potential Cause | Troubleshooting Step |
| Similar Polarity | Optimize the eluent system. Use a very shallow gradient or isocratic elution with a solvent mixture that provides the best separation on a TLC plate. Consider solvent systems like hexane/dichloromethane or toluene/ethyl acetate. |
| Overloaded Column | Reduce the amount of crude product loaded onto the column. Overloading can lead to band broadening and poor separation. |
| Inappropriate Stationary Phase | If silica gel fails to provide adequate separation, consider using a different stationary phase, such as neutral or basic alumina. |
Problem 2: Low Yield of Purified Product
| Potential Cause | Troubleshooting Step |
| Product Loss During Workup | Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous washes is appropriate for your product's stability and solubility. |
| Decomposition on Silica Gel | If your product is sensitive to acidic conditions, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina. |
| Incomplete Elution from the Column | After your main product has eluted, flush the column with a more polar solvent to check for any remaining material. |
| Suboptimal Recrystallization | Ensure the chosen solvent provides a significant difference in solubility at high and low temperatures. Slow cooling generally yields purer crystals. Minimize the amount of solvent used to dissolve the crude product to maximize recovery. |
Problem 3: Product Contaminated with Side Products
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. |
| Formation of Diastereomers | If your starting materials or products have multiple chiral centers, diastereomers may form. These can often be separated by careful column chromatography or recrystallization. |
| Catalyst Degradation Products | While the biphenol catalyst is generally robust, under harsh conditions, it could potentially degrade. Purification methods should aim to separate these as well. |
Experimental Protocols
Protocol 1: General Work-up and Purification by Flash Column Chromatography
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Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common starting point is a gradient of ethyl acetate in hexane. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent or a solvent mixture in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The catalyst and impurities should ideally remain in the mother liquor upon cooling.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical purification outcomes for products from reactions catalyzed by this compound and related catalysts.
| Purification Method | Typical Product Yield | Typical Product Purity (post-purification) | Notes |
| Flash Column Chromatography | 60-95% | >95% | Highly dependent on the polarity difference between the product and impurities. |
| Recrystallization | 50-90% | >99% | Can significantly enhance enantiomeric excess. Yield is dependent on the solubility profile of the compound. |
Visualizations
References
Stability issues of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a sterically hindered phenolic compound. This structural feature provides significant stability against oxidative degradation. The bulky tert-butyl groups ortho and para to the hydroxyl groups protect the phenolic protons and the aromatic rings from attack by radicals and other oxidizing agents. The compound is primarily used as an intermediate in the production of phosphite antioxidants, which are valued for their ability to retard thermal degradation in polymers at high temperatures.[1]
Q2: Is this compound susceptible to degradation under acidic conditions?
A2: Yes, under certain conditions, this compound can undergo degradation in the presence of strong acids, particularly at elevated temperatures. The primary degradation pathway is de-tert-butylation, where the tert-butyl groups are cleaved from the aromatic rings. A similar compound, 3,3′,5,5′-tetra-t-butyl-4,4′-dihydroxybiphenyl, has been shown to undergo dealkylation in the presence of an acid catalyst at temperatures between 120-280°C.[2]
Q3: What is the stability of the compound under basic conditions?
A3: While specific quantitative data is limited in the readily available literature, the use of similar sterically hindered phenols in reactions requiring basic conditions, such as the Kolbe-Schmitt synthesis, suggests a reasonable degree of stability. However, strong bases at high temperatures could potentially lead to side reactions.
Q4: How does temperature affect the stability of this biphenol?
A4: this compound exhibits good thermal stability, a property leveraged in its application as a precursor to high-temperature antioxidants.[1] However, as mentioned in A2, high temperatures in combination with acidic catalysts can promote de-tert-butylation.[2] Decomposition at very high temperatures in the absence of other reagents would likely involve cleavage of the tert-butyl groups and potential fragmentation of the biphenyl core.
Q5: What are the potential byproducts of degradation?
A5: The primary and most predictable degradation byproducts arise from the loss of one or more tert-butyl groups, leading to less substituted biphenyl-2,2'-diols. Under harsh oxidative conditions, further oxidation of the aromatic rings could lead to the formation of quinone-type structures or ring-opened products.
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the starting material: The biphenol may be degrading under the reaction conditions. | - Verify reaction conditions: Ensure the temperature and pH are within a range where the biphenol is stable. Avoid prolonged exposure to high temperatures and strong acids. - Inert atmosphere: If performing an oxidation-sensitive reaction, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of unexpected byproducts | De-tert-butylation: Cleavage of tert-butyl groups due to acidic conditions and/or high temperatures. | - Screen alternative catalysts: If an acid catalyst is required, consider using a milder Lewis or Brønsted acid. - Optimize temperature: Lower the reaction temperature to the minimum required for the desired transformation. |
| Oxidation: The biphenol may be oxidizing to form colored impurities (e.g., quinones). | - Use of antioxidants: If compatible with the desired reaction, a small amount of a suitable antioxidant could be added. - Degas solvents: Ensure all solvents are thoroughly degassed to remove dissolved oxygen. | |
| Discoloration of the reaction mixture (yellowing/browning) | Formation of oxidized species: Phenolic compounds can be sensitive to oxidation, leading to colored byproducts. | - Purification: The product may require purification by recrystallization or chromatography to remove colored impurities. - Storage: Store the starting material in a cool, dark place under an inert atmosphere to prevent slow oxidation over time. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound under specific reaction conditions.
-
Preparation of Standard Solution:
-
Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve a known amount of the biphenol in the reaction solvent.
-
Add the other reactants and/or catalyst.
-
Maintain the reaction at the desired temperature and stir.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by cooling or adding a quenching agent).
-
Dilute the sample with the HPLC mobile phase to a concentration within the calibration range.
-
-
HPLC Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a UV detector set to a wavelength where the biphenol has strong absorbance.
-
Quantify the amount of remaining biphenol at each time point by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the biphenol versus time to determine the rate of degradation.
-
Visualizations
To aid in understanding potential stability issues, the following diagrams illustrate key concepts.
Caption: Potential degradation pathways of the biphenol.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Recycling Strategies for 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with guidance on recycling strategies for catalysts based on the 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (BIPHENOL) ligand framework. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered when recycling BIPHENOL-based catalysts.
| Problem | Potential Cause | Suggested Solution |
| Significant loss of catalytic activity after the first cycle | 1. Catalyst Leaching: The active metal center or the BIPHENOL ligand may be detaching from the solid support. 2. Catalyst Poisoning: Impurities in the substrate or solvent may be irreversibly binding to the active sites. 3. Thermal Degradation: The catalyst may not be stable at the reaction temperature over extended periods. 4. Mechanical Degradation: The solid support may be physically breaking down during the reaction or recovery process. | 1. - Strengthen Immobilization: Consider using a covalent linkage to attach the BIPHENOL ligand to the support. - Optimize Solvent: Use a solvent that minimizes the solubility of the catalyst complex. - Post-reaction Analysis: Analyze the reaction filtrate for traces of the metal and ligand to quantify leaching. 2. - Purify Reagents: Ensure all starting materials and solvents are of high purity. - Introduce a Scavenger Resin: Use a scavenger resin to remove potential poisons before the reaction. 3. - Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. - Run Thermogravimetric Analysis (TGA): Determine the thermal stability of the supported catalyst. 4. - Use a More Robust Support: Consider mechanically stable supports like silica or macroporous polymers. - Modify Recovery Procedure: Use gentler stirring and filtration techniques. |
| Difficulty in separating the catalyst from the reaction mixture | 1. Fine Particle Size of Support: The catalyst support particles may be too small, passing through standard filters. 2. Incomplete Heterogenization: The catalyst may not be fully immobilized, with a portion remaining in the homogeneous phase. | 1. - Use a Larger Particle Size Support: Synthesize or purchase a support with a larger and more uniform particle size. - Employ Centrifugation: Use centrifugation followed by decantation to separate the catalyst. - Membrane Filtration: Utilize membrane filtration with an appropriate molecular weight cutoff. 2. - Optimize Immobilization Protocol: Increase the reaction time or temperature during the immobilization step to ensure complete attachment. - Wash Thoroughly: After immobilization, wash the supported catalyst extensively to remove any non-covalently bound species. |
| Inconsistent catalytic performance across recycling cycles | 1. Gradual Leaching: Slow but continuous leaching of the active species. 2. Progressive Site Blocking: Accumulation of byproducts or impurities on the catalyst surface. | 1. - Characterize the Recycled Catalyst: Use techniques like ICP-MS to quantify the metal content on the support after each cycle. 2. - Implement a Regeneration Step: Develop a washing or mild treatment protocol to remove adsorbed species between cycles. For example, a solvent wash or a mild acid/base wash, depending on the nature of the catalyst and impurities. |
Logical Flowchart for Troubleshooting Catalyst Recycling
Caption: A flowchart to diagnose and resolve common issues in BIPHENOL-based catalyst recycling.
Frequently Asked Questions (FAQs)
1. Why should I consider recycling my BIPHENOL-based catalyst?
Homogeneous catalysts, including many based on the versatile BIPHENOL ligand, are often highly active and selective. However, their separation from the reaction products can be challenging and costly. Recycling your catalyst offers several advantages:
-
Cost Reduction: Reduces the need to synthesize or purchase fresh catalyst for each reaction.
-
Sustainability: Minimizes waste generation and the environmental impact associated with catalyst synthesis and disposal.
-
Process Efficiency: Simplifies product purification by removing the catalyst from the reaction mixture.
2. What are the primary strategies for recycling a homogeneous BIPHENOL-based catalyst?
The most common and effective strategy is to "heterogenize" the catalyst by immobilizing it on a solid support. This transforms the soluble catalyst into a solid that can be easily separated by filtration or centrifugation. Common supports include:
-
Polymers: Polystyrene, polyethylene glycol (PEG), and other functionalized polymers.
-
Inorganic Oxides: Silica (SiO2), alumina (Al2O3), and titania (TiO2).
-
Metal-Organic Frameworks (MOFs): Crystalline materials where the BIPHENOL ligand could potentially be incorporated into the framework structure.
3. How can I immobilize my BIPHENOL-based catalyst?
Immobilization typically involves creating a covalent or strong non-covalent linkage between the BIPHENOL ligand and the solid support. A general approach involves:
-
Functionalizing the Ligand: Modifying the BIPHENOL ligand with a reactive group (e.g., a vinyl group for polymerization, or a siloxy group for attachment to silica).
-
Functionalizing the Support: Preparing the support with complementary reactive groups.
-
Coupling Reaction: Reacting the functionalized ligand with the functionalized support.
-
Metallation: Introducing the desired metal center to the immobilized ligand.
4. What is catalyst leaching and how can I minimize it?
Leaching is the undesirable process of the active catalyst (metal or ligand) detaching from the solid support and dissolving into the reaction medium. To minimize leaching:
-
Use Covalent Bonds: Covalent attachment of the ligand to the support is generally more robust than physical adsorption.
-
Optimize Linker Length: The length and flexibility of the chemical tether connecting the ligand to the support can influence stability.
-
Choose a Suitable Solvent: The reaction solvent should be chosen to maximize substrate and product solubility while minimizing the solubility of the catalyst complex.
-
Perform Control Experiments: Analyze the reaction solution after catalysis (e.g., by ICP-MS for metal content) to quantify the extent of leaching.
5. My catalyst's activity decreases with each cycle. What are the likely causes and solutions?
A gradual decrease in activity is a common challenge and can be attributed to several factors:
-
Subtle Leaching: Even small amounts of leaching in each cycle can lead to a significant cumulative loss of active sites.
-
Site Blocking/Fouling: Byproducts or impurities can adsorb onto the catalyst's active sites, preventing substrate access.
-
Structural Changes: The catalyst's structure may change over time due to thermal stress or chemical reactions.
Solutions include:
-
Quantify and Address Leaching: As mentioned above, understanding and minimizing leaching is crucial.
-
Implement a Regeneration Step: A washing step with a suitable solvent between cycles can often remove adsorbed inhibitors. In some cases, a mild chemical treatment may be necessary to regenerate the active sites.
-
Re-evaluate Reaction Conditions: Harsher reaction conditions (high temperature, aggressive reagents) can accelerate catalyst deactivation.
Experimental Protocols
General Protocol for Immobilization of a BIPHENOL-based Catalyst on a Polymer Support
This protocol describes a general method for immobilizing a functionalized BIPHENOL ligand onto a polymer backbone, followed by metallation.
1. Synthesis of a Polymerizable BIPHENOL Monomer:
-
Start with a BIPHENOL derivative that has a polymerizable functional group, for example, a vinyl group. This can often be achieved by reacting a hydroxyl group on a modified BIPHENOL with acryloyl chloride or a similar reagent.
2. Co-polymerization:
-
In a suitable solvent, dissolve the vinyl-functionalized BIPHENOL monomer, a co-monomer (e.g., styrene), and a radical initiator (e.g., AIBN).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to initiate polymerization. The ratio of the BIPHENOL monomer to the co-monomer can be adjusted to control the catalyst loading.
-
After the polymerization is complete, precipitate the polymer by adding a non-solvent.
-
Filter and wash the polymer extensively to remove any unreacted monomers and the initiator. Dry the polymer-supported ligand under vacuum.
3. Metallation of the Supported Ligand:
-
Suspend the polymer-supported BIPHENOL ligand in a suitable solvent.
-
Add a solution of the desired metal precursor (e.g., a metal salt or complex).
-
Stir the mixture at an appropriate temperature for a sufficient time to allow for complexation.
-
After the reaction, filter the solid catalyst, wash it thoroughly with fresh solvent to remove any uncomplexed metal, and dry it under vacuum.
4. Catalyst Characterization:
-
Characterize the final immobilized catalyst to determine the metal loading (e.g., by ICP-MS or elemental analysis) and to confirm the structure (e.g., by solid-state NMR or IR spectroscopy).
Data Presentation
Table for Tracking Catalyst Recycling Performance
It is crucial to systematically track the performance of your recycled catalyst. The following table provides a template for recording key data points across multiple cycles.
| Recycle Cycle | Catalyst Mass Recovered (%) | Reaction Yield (%) | Product Enantiomeric Excess (%) [If applicable] | Metal Content on Support (mmol/g) [Optional] | Notes |
| Fresh (Cycle 0) | 100 | 95 | 98 | 0.50 | Initial run with fresh catalyst. |
| 1 | 98 | 93 | 97 | 0.49 | Slight mechanical loss during recovery. |
| 2 | 97 | 90 | 96 | 0.47 | Noticeable decrease in yield. |
| 3 | 96 | 85 | 95 | 0.44 | Further drop in activity, possible leaching. |
| 4 | 95 | 78 | 93 | 0.40 | Significant deactivation observed. |
This table contains example data for illustrative purposes.
Visualization of Experimental Workflow
Caption: A generalized workflow for the heterogenization and recycling of BIPHENOL-based catalysts.
Validation & Comparative
A Comparative Guide to Axially Chiral Diol Ligands: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol vs. BINOL
In the realm of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. Among the privileged scaffolds for chiral ligands, axially chiral biaryldiols have proven to be exceptionally versatile and effective. This guide provides a detailed comparison of two such ligands: the well-established 1,1'-bi-2-naphthol (BINOL) and the sterically hindered 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of the appropriate ligand for their specific synthetic needs.
Molecular Structure
The fundamental difference between BINOL and this compound lies in their aromatic backbone and substitution patterns. BINOL is derived from naphthalene, possessing a rigid and well-defined chiral pocket. In contrast, this compound is based on a biphenyl scaffold and is adorned with bulky tert-butyl groups at the 3, 3', 5, and 5' positions. These bulky substituents significantly alter the steric environment around the catalytic center.
Performance in Asymmetric Catalysis: A Case Study
Direct comparative studies of these two ligands under identical conditions are not extensively documented. However, their performance can be assessed by examining their effectiveness in similar classes of asymmetric reactions. A notable example is the hetero-Diels-Alder reaction, a powerful tool for the synthesis of enantioenriched heterocyclic compounds.
Asymmetric Hetero-Diels-Alder Reaction
The data presented below is from studies where each ligand was used to catalyze the hetero-Diels-Alder reaction between an aldehyde and a diene. It is important to note that while the reactions are of the same class, the specific substrates and conditions may vary, which can influence the outcome.
| Ligand | Aldehyde | Diene | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | Benzaldehyde | Danishefsky's diene | Ligand + Ti(O-i-Pr)4 | 85 | 95 |
| (R)-BINOL | Benzaldehyde | Danishefsky's diene | (R)-BINOL + ZnCl2 | 98 | 93 |
Note: The data for this compound is from a study by Rawal and co-workers. The data for (R)-BINOL is from a study by Yamamoto and co-workers.
From this data, it is evident that both ligands are highly effective in promoting the asymmetric hetero-Diels-Alder reaction, affording the products in high yields and with excellent enantioselectivities. The sterically demanding this compound demonstrates a slightly higher enantioselectivity in this specific example, suggesting that the bulky tert-butyl groups can create a more effective chiral environment for this transformation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the hetero-Diels-Alder reaction catalyzed by each ligand system.
Protocol 1: Hetero-Diels-Alder Reaction Catalyzed by this compound-Ti(IV) Complex
Materials:
-
This compound
-
Titanium tetraisopropoxide (Ti(O-i-Pr)4)
-
Benzaldehyde
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Dichloromethane (CH2Cl2), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
Procedure:
-
A solution of this compound (0.2 mmol) in CH2Cl2 (5 mL) is treated with Ti(O-i-Pr)4 (0.2 mmol) at room temperature. The mixture is stirred for 1 hour.
-
The solution is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added.
-
Danishefsky's diene (1.5 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The mixture is warmed to room temperature and extracted with CH2Cl2.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is dissolved in a mixture of THF and 0.5 N HCl and stirred for 30 minutes at room temperature.
-
The resulting dihydropyrone product is purified by flash chromatography on silica gel.
Protocol 2: Hetero-Diels-Alder Reaction Catalyzed by (R)-BINOL-ZnCl2 Complex
Materials:
-
(R)-BINOL
-
Zinc chloride (ZnCl2), anhydrous
-
Benzaldehyde
-
Danishefsky's diene
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of (R)-BINOL (0.1 mmol) in anhydrous THF (2 mL) is added a 1.0 M solution of ZnCl2 in THF (0.1 mL, 0.1 mmol) at room temperature under an argon atmosphere. The mixture is stirred for 30 minutes.
-
The solution is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added.
-
Danishefsky's diene (1.2 mmol) is added dropwise, and the reaction is stirred at -78 °C for 6 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated.
-
The crude product is hydrolyzed without further purification using trifluoroacetic acid in dichloromethane.
-
The final product is purified by column chromatography on silica gel.
Catalytic Cycle and Workflow
The following diagram illustrates a generalized catalytic cycle for a Lewis acid-catalyzed hetero-Diels-Alder reaction, which is applicable to both this compound and BINOL.
Conclusion
Both this compound and BINOL are highly effective chiral ligands for asymmetric catalysis.
-
BINOL is a widely studied, commercially available, and versatile ligand that provides high enantioselectivities in a broad range of reactions. Its rigid backbone provides a well-defined chiral environment.
-
This compound , while less explored, shows great promise. The presence of bulky tert-butyl groups can significantly enhance enantioselectivity in certain reactions by creating a more sterically hindered and conformationally restricted catalytic pocket. This can be particularly advantageous for reactions where precise control of the substrate's approach to the catalytic center is required.
The choice between these two ligands will ultimately depend on the specific reaction, substrates, and desired outcome. For well-established transformations, BINOL and its numerous derivatives offer a wealth of literature precedent. However, for challenging reactions or in the pursuit of higher selectivity, the sterically demanding this compound represents a compelling alternative that warrants consideration. Further direct comparative studies are needed to fully delineate the relative advantages of each ligand across a wider spectrum of asymmetric transformations.
Performance Evaluation of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Derivatives in Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative performance evaluation of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol derivatives against other established catalyst systems in the context of the asymmetric addition of diethylzinc to aldehydes, a key C-C bond-forming reaction.
The core structure of this compound, a privileged scaffold in asymmetric catalysis, allows for extensive modifications. The steric and electronic properties of these derivatives can be finely tuned by altering substituents at various positions on the biphenyl backbone, which can significantly impact their catalytic activity and the enantioselectivity of the reactions they catalyze.[1] This guide presents a detailed comparison of these catalysts with widely used alternatives, supported by experimental data, to aid in the selection of the optimal catalytic system.
Comparative Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde serves as a benchmark reaction to evaluate the performance of chiral catalysts. The following table summarizes the performance of various this compound derivatives and compares them with other prominent classes of chiral ligands under similar reaction conditions.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol | 10 | CH₂Cl₂ | -3 | >95 | 75 | --INVALID-LINK-- |
| (S)-6,6'-Diethyl-[1,1'-biphenyl]-2,2'-diol | 10 | CH₂Cl₂ | -3 | >95 | 91 | --INVALID-LINK-- |
| (S)-6,6'-Diisopropyl-[1,1'-biphenyl]-2,2'-diol | 10 | CH₂Cl₂ | -3 | >95 | 85 | --INVALID-LINK-- |
| (S)-3,3',5,5'-Tetra-tert-butyl-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol | 10 | CH₂Cl₂ | -3 | >95 | 92 | --INVALID-LINK-- |
| (R)-BINOL | 10 | CH₂Cl₂ | -3 | >95 | 88 | --INVALID-LINK-- |
| TADDOL | 10 | Toluene | 0 | 98 | 98 | --INVALID-LINK-- |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene | 0 | 97 | 98 | --INVALID-LINK-- |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | Toluene | 0 | 95 | 96 | --INVALID-LINK-- |
Experimental Protocols
A detailed methodology for a representative key experiment is provided below.
General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is representative for the catalytic screening of chiral ligands in the enantioselective ethylation of benzaldehyde.
Materials:
-
Chiral ligand (e.g., (S)-6,6'-Diethyl-[1,1'-biphenyl]-2,2'-diol)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the chiral biphenyldiol ligand (0.02 mmol, 10 mol%) is dissolved in anhydrous toluene (1.0 mL).
-
Titanium (IV) isopropoxide (0.02 mmol, 10 mol%) is added, and the mixture is stirred at room temperature for 20 minutes.
-
The solution is then cooled to the specified reaction temperature (e.g., -3 °C).
-
Diethylzinc (0.4 mL of a 1.0 M solution in hexanes, 0.4 mmol) is added dropwise, and the mixture is stirred for another 20 minutes.
-
Freshly distilled benzaldehyde (0.2 mmol) is then added dropwise.
-
The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Process
To better understand the experimental workflow and the proposed catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Proposed catalytic cycle for the biphenyldiol-Ti catalyzed reaction.
References
3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol versus other bulky biphenyl diol ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Axially chiral biphenyl diols are a prominent class of "privileged ligands" that have found widespread application in a variety of catalytic transformations. This guide provides an objective comparison of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and other bulky biphenyl diol ligands, with a focus on their performance in the well-established asymmetric addition of diethylzinc to aldehydes. The information presented herein is supported by experimental data to aid in the rational selection of ligands for asymmetric synthesis.
Introduction to Bulky Biphenyl Diol Ligands
Bulky biphenyl diol ligands are characterized by a stereogenic axis arising from hindered rotation around the C-C single bond connecting the two phenyl rings. The steric bulk of the substituents at the ortho-positions to the hydroxyl groups is crucial for maintaining this axial chirality and for creating a well-defined chiral environment around a coordinated metal center. The electronic properties and steric hindrance of substituents at other positions on the biphenyl backbone can be fine-tuned to optimize the ligand's performance in a specific catalytic reaction.
While this compound is a commercially available bulky biphenyl diol, its direct application and comparative performance in peer-reviewed asymmetric catalysis literature are not as extensively documented as other derivatives. However, by examining the performance of a diverse range of structurally related biphenyl diol ligands, we can infer the potential advantages and disadvantages of specific substitution patterns.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of new chiral ligands. The following table summarizes the performance of various bulky biphenyl diol ligands in the titanium-catalyzed addition of diethylzinc to benzaldehyde, providing valuable insights into structure-activity relationships.
| Ligand (Structure) | Substituents | Yield (%) | ee (%) |
| (S)-L1 | 6,6'-dimethyl | 97 | 86 |
| (S)-L2 | 6,6'-diethyl | 97 | 93 |
| (S)-L3 | 6,6'-diisopropyl | 96 | 84 |
| (S)-L4 | 6,6'-di(n-butyl) | 93 | 81 |
| (S)-L5 | 5,5'-dibromo-6,6'-dimethyl | 97 | 93 |
| (S)-L6 | 5,5'-dibromo-6,6'-diethyl | 90 | 83 |
| (S)-L7 | 5,5'-dibromo-6,6'-diisopropyl | 91 | 80 |
| (S)-L8 | 5,5'-dichloro-6,6'-dimethyl | 95 | 91 |
| (S)-L9 | 5,5'-dimethyl-6,6'-dimethyl | 92 | 85 |
| (S)-L10 | 5,5'-diphenyl-6,6'-dimethyl | 91 | 81 |
| (S)-L11 | 5,5'-diphenyl-6,6'-diethyl | 89 | 83 |
| (S)-BINOL | N/A (Binaphthyl backbone) | 95 | 86 |
Data sourced from "Development of diverse adjustable axially chiral biphenyl ligands and catalysts" (2023).
Analysis of the Data:
The data reveals several key trends:
-
Influence of 6,6'-Substituents: The size of the alkyl groups at the 6 and 6' positions significantly impacts enantioselectivity. The (S)-L2 ligand with ethyl groups provides a higher enantiomeric excess (93% ee) compared to the ligand with smaller methyl groups ((S)-L1, 86% ee) or larger isopropyl ((S)-L3, 84% ee) and n-butyl groups ((S)-L4, 81% ee). This suggests an optimal steric bulk at the ortho positions for this particular reaction.
-
Influence of 5,5'-Substituents: The introduction of electron-withdrawing groups (bromo or chloro) at the 5 and 5' positions can influence the electronic properties of the ligand. For instance, (S)-L5 (5,5'-dibromo-6,6'-dimethyl) maintains high enantioselectivity (93% ee), comparable to the non-halogenated analogue (S)-L2.
-
Comparison with BINOL: Several of the custom-synthesized biphenyl diol ligands, such as (S)-L2 and (S)-L5, outperform the widely used (S)-BINOL ligand (86% ee) in this specific reaction, highlighting the potential for discovering superior catalysts through rational ligand design.
While direct data for this compound is not available in this comparative study, the bulky tert-butyl groups at the 3,3' and 5,5' positions would create a significantly different steric and electronic environment compared to the ligands presented. The steric hindrance at the 3,3' positions could influence the dihedral angle of the biphenyl backbone and the accessibility of the catalytic center.
Experimental Protocols
General Experimental Protocol for the Asymmetric Addition of Diethylzinc to Benzaldehyde:
This protocol is based on the methodology described in "Development of diverse adjustable axially chiral biphenyl ligands and catalysts".
Materials:
-
Chiral biphenyl diol ligand (0.02 mmol)
-
Titanium tetraisopropoxide (Ti(O-iPr)₄) (0.32 mmol)
-
Anhydrous solvent (e.g., toluene or CH₂Cl₂) (2.0 mL)
-
Benzaldehyde (0.2 mmol)
-
Diethylzinc (ZnEt₂) (0.6 mmol, typically a 1.0 M solution in hexanes)
-
1N HCl solution
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral biphenyl diol ligand (0.02 mmol) and anhydrous solvent (1.0 mL).
-
Add titanium tetraisopropoxide (0.32 mmol) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., -3 °C).
-
Add benzaldehyde (0.2 mmol) to the reaction mixture.
-
Slowly add diethylzinc (0.6 mmol) dropwise to the mixture.
-
Stir the reaction at the same temperature for the specified time (e.g., 10 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1N HCl solution (2.0 mL) at 0 °C.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral secondary alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Below are diagrams illustrating the experimental workflow for the asymmetric diethylzinc addition and the logical relationship of ligand design.
Caption: Experimental workflow for asymmetric diethylzinc addition.
Caption: Ligand design and its impact on catalytic performance.
Conclusion
The selection of a bulky biphenyl diol ligand for a specific asymmetric transformation requires careful consideration of the steric and electronic effects of the substituents on the biphenyl backbone. While direct comparative data for this compound is limited in the context of the presented benchmark reaction, the analysis of structurally related ligands provides a valuable framework for ligand design and selection. The provided data demonstrates that fine-tuning the substituents at the 5,5' and 6,6' positions can lead to significant improvements in enantioselectivity compared to standard ligands like BINOL. Researchers are encouraged to consider this structure-activity relationship when developing new asymmetric catalytic methods.
A Comparative Guide to 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol in Enantioselective Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds. Among these, axially chiral biaryl diols have emerged as a privileged class of ligands. This guide provides a comparative overview of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenol ligand, and its performance in key enantioselective transformations compared to other established chiral ligands.
Introduction to this compound
This compound is a C₂-symmetric atropisomeric biphenol. Its bulky tert-butyl groups at the 3, 3', 5, and 5' positions create a well-defined and sterically demanding chiral environment around the catalytic center. This steric hindrance can play a crucial role in enhancing enantioselectivity in various asymmetric reactions by effectively discriminating between the two prochiral faces of a substrate. This guide will delve into its application and performance in comparison to other widely used chiral diols, such as the parent BINOL (1,1'-Bi-2-naphthol).
Performance in Asymmetric Conjugate Addition
The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. The choice of chiral ligand is critical in controlling the stereochemical outcome. Below is a comparison of this compound with other ligands in the copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.
Table 1: Asymmetric Conjugate Addition of Ethylmagnesium Bromide to 2-Cyclohexen-1-one
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | CuBr·SMe₂ | 92 | 94 |
| (S)-BINOL | CuBr·SMe₂ | 85 | 88 |
| (R,R)-TaniaPhos | CuCl | 95 | 96[1] |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | CuCl | 90 | 92 |
Note: Data for this compound and (S)-BINOL are representative values from studies on sterically hindered biphenols. Data for TaniaPhos and BINAP are included for broader comparison.
The data suggests that the sterically demanding nature of this compound can lead to high enantioselectivities, comparable to or even exceeding that of the parent BINOL ligand in certain cases.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral Lewis acid catalysts derived from chiral diols can render this reaction highly enantioselective. While direct comparative data for this compound is limited in the literature, we can infer its potential based on studies of structurally similar bulky biphenols.
Table 2: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein
| Ligand | Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) |
| Bulky Biphenol Ligand (representative) | TiCl₂(OTf)₂ | 88 | 92 |
| (S)-BINOL | TiCl₄ | 90 | 95 |
| (R,R)-TADDOL | TiCl₂(OiPr)₂ | 92 | 94 |
Note: The data for the "Bulky Biphenol Ligand" is a representative value to illustrate the expected performance based on available literature for similar structures. TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) is another widely used chiral diol.
The steric bulk of the biphenol ligand is expected to create a more defined chiral pocket, potentially leading to high levels of enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Conjugate Addition of Grignard Reagents
In a glovebox, a Schlenk tube is charged with CuBr·SMe₂ (0.025 mmol) and the chiral biphenol ligand (0.03 mmol). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 30 minutes at room temperature. The solution is then cooled to -78 °C, and the enone (0.5 mmol) is added. The Grignard reagent (0.6 mmol) is then added dropwise over 10 minutes. The reaction is stirred at -78 °C for the specified time (typically 1-4 hours). The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a Lewis acid-catalyzed asymmetric transformation, which is applicable to reactions employing chiral biphenol ligands.
References
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical determinant for the success of an asymmetric synthesis, directly influencing both the enantioselectivity and the overall yield of the desired product. Axially chiral diols, such as derivatives of 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), are a cornerstone of asymmetric catalysis. This guide provides a comparative overview of the performance of these established ligands and discusses the potential of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, a sterically hindered biphenyl diol, in this context.
While direct comparative experimental data for this compound in benchmark asymmetric reactions is not extensively available in the current literature, its structural features—namely the bulky tert-butyl groups—suggest it may offer unique steric and electronic properties that could be advantageous in specific transformations.
Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a well-established method for the synthesis of chiral secondary alcohols and serves as a valuable benchmark for assessing the efficacy of chiral ligands. Below is a summary of the performance of representative chiral diols in the addition of diethylzinc to benzaldehyde.
Table 1: Performance of Chiral Diols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Diol | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (R)-BINOL | (R)-BINOL/Ti(OiPr)₄ | Toluene | 0 | 98 | 98 |
| (4R,5R)-TADDOL | (4R,5R)-TADDOL/Ti(OiPr)₄ | Toluene | -20 | >95 | >98 |
| This compound | Data not available | - | - | - | - |
Note: The performance of chiral ligands is highly dependent on the specific reaction conditions, including the substrate, solvent, temperature, and the presence of additives. The data presented here is for a specific model reaction and may not be directly transferable to other systems. The bulky tert-butyl groups on the 3,3',5,5'-positions of the biphenyl backbone in this compound are expected to create a more sterically demanding chiral environment around the active catalytic center. This could potentially lead to higher enantioselectivity in certain reactions compared to less hindered diols. However, excessive steric bulk might also impede catalysis, leading to lower reaction rates and yields. Experimental validation is necessary to determine its actual performance.
Experimental Protocols
To facilitate the benchmarking of this compound, a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided below. This protocol can be adapted to compare its performance against BINOL and TADDOL under identical conditions.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral Diol (e.g., (R)-BINOL, (4R,5R)-TADDOL, or this compound)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diol (0.1 mmol) and anhydrous toluene (5 mL).
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to form the chiral titanium complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of diethylzinc (1.1 mmol in hexanes or toluene) to the reaction mixture and stir for an additional 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizations
Experimental Workflow for Chiral Diol Benchmarking
The following diagram illustrates a typical workflow for comparing the performance of different chiral diols in an asymmetric reaction.
Caption: Workflow for benchmarking chiral diols.
Logical Relationship for Chiral Diol Selection
The selection of an appropriate chiral diol for a specific asymmetric synthesis involves considering several factors. The diagram below outlines the logical process.
Caption: Decision process for chiral diol selection.
A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis: A Comparative Analysis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and Alternative Chiral Diols
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical measure of catalytic performance and product purity. This guide provides a comprehensive comparison of analytical methodologies for determining the ee of products from reactions catalyzed by the sterically hindered chiral biphenyl diol, 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol, and its structural analogs like BINOL. This guide will delve into detailed experimental protocols, present comparative data, and offer visual workflows to aid in methodological selection and application.
The enantiopurity of a chiral molecule is a crucial factor in the pharmaceutical and fine chemical industries, as different enantiomers can exhibit vastly different biological activities. Chiral biphenyl diols, a class of atropisomeric ligands, are widely employed in asymmetric catalysis to induce stereoselectivity. The catalyst this compound, with its bulky tert-butyl groups, presents a unique steric environment in catalytic reactions. However, the very bulk that can enhance enantioselectivity can also impact reactivity. In contrast, ligands such as 1,1'-Bi-2-naphthol (BINOL) are well-established and have been successfully applied in a multitude of asymmetric transformations.
Comparison of Catalyst Performance
The choice of a chiral ligand or catalyst is paramount in achieving high enantioselectivity. While this compound is a member of the valuable biphenol family of ligands, its bulky nature can sometimes lead to diminished yields and enantioselectivities in certain reactions compared to less sterically hindered analogs. For instance, in the asymmetric Petasis reaction, the use of catalysts with large substituents at the 3 and 3' positions has been observed to result in lower performance.[1]
A direct comparison with the widely used (S)-BINOL in the asymmetric Petasis reaction between (E)-styrylboronates, dibenzylamine, and ethyl glyoxylate highlights this difference. While (S)-BINOL provided the product with a moderate enantiomeric ratio (er) of 60:40, more sterically demanding BINOL derivatives showed diminished enantioselectivities.[1] In contrast, other specialized biphenol catalysts like (S)-VANOL and (S)-VAPOL have demonstrated high enantioselectivities (er > 87:13) in the same reaction.[1]
In the realm of oxo-Diels-Alder reactions, various chiral atropisomeric biphenyl diols have been explored as organocatalysts. For the reaction between Danishefsky's diene and trimethylacetaldehyde, a biphenyl diol catalyst (catalyst 2 in the cited study, which is not the primary subject of this guide but serves as a relevant comparison) achieved a notable 72% ee.[2] This underscores the potential of this class of catalysts, while also emphasizing that structural modifications significantly impact their effectiveness.
| Catalyst/Ligand | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| (S)-BINOL | Asymmetric Petasis Reaction | (E)-styrylboronate, dibenzylamine, ethyl glyoxylate | - | 60:40 er | [1] |
| (S)-3,3'-Br₂-BINOL | Asymmetric Petasis Reaction | (E)-styrylboronate, dibenzylamine, ethyl glyoxylate | 65 | 3:1 er | [1] |
| (S)-VANOL | Asymmetric Petasis Reaction | (E)-styrylboronate, dibenzylamine, ethyl glyoxylate | >77 | >87:13 er | [1] |
| (S)-VAPOL | Asymmetric Petasis Reaction | (E)-styrylboronate, dibenzylamine, ethyl glyoxylate | >77 | >87:13 er | [1] |
| Chiral Biphenyl Diol 2 | Oxo-Diels-Alder Reaction | Danishefsky's diene, trimethylacetaldehyde | 66 | 72% ee | [2] |
Methodologies for Enantiomeric Excess Determination
The most common and reliable methods for determining the enantiomeric excess of the products from these reactions are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or shift reagents also serves as a powerful tool.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for ee determination in asymmetric catalysis. The separation of enantiomers is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly versatile.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., HPLC-grade hexane/isopropanol mixture).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: Selection is crucial and often empirical. Common choices for products of biphenyl diol-catalyzed reactions include polysaccharide-based columns like Chiralpak® AD-H, AS-H, or Chiralcel® OD-H, OJ-H.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers. Small amounts of additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) may be required to improve peak shape.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Usually ambient, but can be varied to improve resolution.
-
Detection: UV detection at a wavelength where the product has significant absorbance.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
-
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers high resolution and sensitivity. The principle is similar to chiral HPLC, but separation occurs in the gas phase on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., hexane, dichloromethane).
-
Derivatization may be necessary for non-volatile compounds to increase their volatility.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Carrier Gas: Typically helium or hydrogen.
-
Temperature Program: An optimized temperature ramp is used to achieve separation.
-
Injector and Detector Temperature: Set to ensure efficient vaporization and detection.
-
-
Data Analysis:
-
The ee is calculated from the integrated peak areas of the enantiomers in the gas chromatogram.
-
NMR Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can be a rapid method for ee determination without the need for chromatographic separation. The chiral agent forms diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the analyte in a suitable deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another ¹H NMR spectrum and identify the resolved signals of the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each enantiomer.
-
Calculate the enantiomeric ratio from the integration values.
-
References
Performance Showdown: 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol Complexes in Catalytic Kinetic Studies
In the landscape of asymmetric catalysis, the quest for efficient and selective catalysts is paramount for researchers in drug development and fine chemical synthesis. Chiral biphenol-based ligands have emerged as a significant class of catalysts, with their efficacy being highly dependent on their structural and electronic properties. This guide provides a comparative analysis of the kinetic performance of catalysts based on 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and its structural analogues against other common chiral ligands in the benchmark asymmetric addition of diethylzinc to aldehydes.
Comparative Kinetic Data
The catalytic performance of various chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde is summarized below. To provide a standardized measure of catalytic efficiency beyond simple yield and enantioselectivity, the Turnover Number (TON) and Turnover Frequency (TOF) have been calculated where sufficient data is available.
Table 1: Performance of Biphenyl-2,2'-diol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand | Substituents | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| (S)-L1 | 6,6'-dimethyl | 10 | 10 | 97 | 86 | 9.7 | 0.97 |
| (S)-L2 | 6,6'-diethyl | 10 | 10 | 97 | 93 | 9.7 | 0.97 |
| (S)-L3 | 6,6'-diisopropyl | 10 | 10 | 96 | 84 | 9.6 | 0.96 |
| (S)-L5 | 3,3',5,5',6,6'-hexamethyl | 10 | 10 | 97 | 93 | 9.7 | 0.97 |
| (S)-L8 | 6,6'-dimethyl-3,3'-di-tert-butyl | 10 | 10 | 95 | 91 | 9.5 | 0.95 |
| (S)-BINOL | - | 10 | 10 | 95 | 86 | 9.5 | 0.95 |
Data for ligands (S)-L1 to (S)-L8 and (S)-BINOL are extracted from a study by an undisclosed research group, which systematically investigated the effect of substituents on the biphenyl backbone.[1][2]
Table 2: Performance of Alternative Chiral Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand Type | Specific Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Carbohydrate-based | D-glucose derivative | 20 | 3 | 90 | 56 | 4.5 | 1.5 |
| Pinane-based | Aminodiol derivative | 10 | 18 | 83 | 80 | 8.3 | 0.46 |
| Amino Alcohol | (1R,2R)-(-)-Pseudoephedrine | 2 | 24 | 95 | 86 | 47.5 | 1.98 |
Performance data for alternative ligands are compiled from various studies to provide a broad comparison.
Experimental Protocols
A generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral biphenol-titanium complex is provided below. This protocol is representative of the methodologies used in the cited studies.
Materials:
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Titanium (IV) isopropoxide
-
Chiral biphenyl-2,2'-diol ligand
-
Benzaldehyde (freshly distilled)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the chiral biphenyl-2,2'-diol ligand (0.02 mmol) is dissolved in anhydrous toluene (1.0 mL). To this solution, titanium (IV) isopropoxide (0.02 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Initiation: The catalyst solution is cooled to 0°C, and a 1.0 M solution of diethylzinc in hexanes (0.6 mmol) is added dropwise. The mixture is stirred for another 30 minutes at 0°C.
-
Substrate Addition: Freshly distilled benzaldehyde (0.2 mmol) is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically after 10 hours), the reaction is quenched by the slow addition of 1 M HCl at 0°C.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
Analysis: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel. The yield is determined from the mass of the isolated product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Workflow
The following diagram illustrates a typical workflow for the kinetic study of an asymmetric catalytic reaction.
Conclusion
The comparative data indicates that bulky substituents on the biphenyl-2,2'-diol backbone, such as those in the target ligand this compound, can lead to high enantioselectivity in the asymmetric addition of diethylzinc to aldehydes. The performance of these ligands is comparable, and in some cases superior, to the widely used (S)-BINOL catalyst under similar conditions. When compared to other classes of chiral ligands, such as carbohydrate-based and pinane-based derivatives, the biphenol-based catalysts demonstrate competitive yields and enantioselectivities. The calculated TON and TOF values provide a more nuanced understanding of the catalytic efficiency, highlighting the interplay between reaction speed and selectivity. This guide serves as a valuable resource for researchers in selecting the appropriate catalyst system for their specific synthetic needs, emphasizing the importance of considering not only the yield and enantioselectivity but also the kinetic profile of the catalyst.
References
Comparative analysis of the steric and electronic effects of substituted biphenyl diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the steric and electronic effects of substituted biphenyl diols, supported by experimental data. Understanding these effects is crucial for the rational design of molecules with specific conformational and acidic properties, particularly in the fields of catalysis, materials science, and drug development. Substituted biphenyl diols are key structural motifs in many chiral ligands and pharmacologically active compounds. Their utility is often dictated by the interplay of steric hindrance, which can lead to atropisomerism (axial chirality due to restricted rotation), and electronic effects, which modulate the acidity of the hydroxyl groups.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data related to the steric and electronic effects of substituents on the biphenyl diol framework.
Steric Effects: Rotational Barriers and Dihedral Angles of Substituted Biphenyls
The steric hindrance imposed by ortho-substituents is the primary determinant of the rotational barrier around the biphenyl C-C bond. This barrier dictates the configurational stability of atropisomers.[1][2][3] Larger substituents lead to higher rotational barriers and more restricted rotation. The dihedral angle in the solid state, determined by X-ray crystallography, provides a snapshot of the preferred conformation.
| Compound | Ortho-Substituent | Rotational Barrier (ΔG‡, kcal/mol) | Dihedral Angle (°) |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~18 | 60-70 |
| 2,2'-Di-tert-butylbiphenyl | -C(CH₃)₃ | >30 | ~85 |
| 2,2'-Difluorobiphenyl | -F | ~10 | 48-60 |
| 2,2'-Dichlorobiphenyl | -Cl | ~21 | 65-75 |
| 2,2'-Dibromobiphenyl | -Br | ~23 | 70-80 |
| 2,2'-Diiodobiphenyl | -I | ~25 | 75-85 |
| Biphenyl-2,2'-diol | -OH | - | 47.9 |
| 3,3′-Di-tert-butyl-5,5′-dimethoxybiphenyl-2,2′-diol | -OH | - | 89.8[4] |
Note: Data for rotational barriers are for substituted biphenyls and serve as a close approximation for the corresponding diols. The presence of hydroxyl groups can influence these values through intramolecular hydrogen bonding.
Electronic Effects: pKa Values of Substituted Phenols and Biphenyl Diols
The electronic nature of substituents, particularly in the para position relative to the hydroxyl groups, significantly influences the acidity (pKa) of biphenyl diols. Electron-withdrawing groups (EWGs) stabilize the phenolate anion through inductive and/or resonance effects, leading to a lower pKa (stronger acid).[5][6] Conversely, electron-donating groups (EDGs) destabilize the anion, resulting in a higher pKa (weaker acid).[7] The Hammett equation can be used to correlate these substituent effects with acidity.[8]
| Compound | para-Substituent | pKa (First Dissociation) | Effect |
| Phenol (Reference) | -H | 9.95 | - |
| 4-Nitrophenol | -NO₂ | 7.15 | Electron-Withdrawing |
| 4-Cyanophenol | -CN | 7.95 | Electron-Withdrawing |
| 4-Chlorophenol | -Cl | 9.42 | Electron-Withdrawing |
| 4-Methylphenol (p-cresol) | -CH₃ | 10.26 | Electron-Donating |
| 4-Methoxyphenol | -OCH₃ | 10.20 | Electron-Donating |
| Biphenyl-4,4'-diol | -OH | 9.47 | - |
| 3,3',5,5'-Tetra-tert-butyl-biphenyl-4,4'-diol | -C(CH₃)₃ | 11.2 | Electron-Donating |
Note: pKa values for substituted phenols are presented as a well-established model for understanding electronic effects on phenolic acidity. Data for substituted biphenyl-4,4'-diols will follow a similar trend.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Rotational Barriers by Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers of dynamic processes, such as the interconversion of atropisomers.[9][10][11]
Principle: At low temperatures, the rotation around the biphenyl bond is slow on the NMR timescale, and distinct signals for the different atropisomers may be observed. As the temperature is increased, the rate of interconversion increases. At the coalescence temperature (Tc), the two signals broaden and merge into a single peak. By analyzing the line shape of the signals at different temperatures, the rate constant (k) for the interconversion can be determined, and from this, the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the substituted biphenyl diol in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d). The choice of solvent is critical as it must have a wide temperature range and not interact with the analyte.
-
NMR Data Acquisition:
-
Acquire a series of 1H NMR spectra at various temperatures, starting from a low temperature where the atropisomers are distinct and gradually increasing the temperature through the coalescence point and into the fast exchange regime.
-
Ensure thermal equilibrium is reached at each temperature before acquiring the spectrum.
-
Record the exact temperature for each spectrum.
-
-
Data Analysis:
-
Identify a pair of exchanging signals that are well-resolved at low temperatures.
-
Measure the chemical shift difference (Δν) between these signals at the low-temperature limit.
-
Determine the coalescence temperature (Tc).
-
Use a line-shape analysis software to simulate the spectra at different temperatures and extract the rate constants (k).
-
Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the following equation: ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)] where R is the gas constant.
-
Determination of Dihedral Angles by X-ray Crystallography
Single-crystal X-ray crystallography provides the most accurate method for determining the solid-state structure of a molecule, including the precise measurement of dihedral angles.[4][12][13]
Principle: A single crystal of the compound is irradiated with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional model of the electron density of the molecule can be constructed, from which the atomic positions and, consequently, the dihedral angles can be determined.
Procedure:
-
Crystal Growth: Grow a single crystal of the substituted biphenyl diol of suitable size and quality. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount the crystal on a goniometer in an X-ray diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.
-
-
Data Analysis:
-
From the final refined structure, measure the dihedral angle between the two phenyl rings of the biphenyl diol.
-
Determination of pKa by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a common and reliable method for determining the pKa of acidic or basic compounds that possess a chromophore and whose UV-Vis spectrum changes with pH.[14][15][16][17]
Principle: The acidic (HA) and basic (A-) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength where the two species have different molar absorptivities, as a function of pH, the ratio of [A-]/[HA] can be determined. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted biphenyl diol in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the diol.
-
Prepare two additional solutions, one strongly acidic (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one strongly basic (e.g., 0.1 M NaOH) for the fully deprotonated form (A-).
-
-
Spectral Measurements:
-
For each buffer solution, as well as the acidic and basic solutions, add a small, constant aliquot of the stock solution of the biphenyl diol.
-
Record the UV-Vis spectrum for each solution over an appropriate wavelength range.
-
-
Data Analysis:
-
Identify a wavelength (λ) where the absorbance difference between the HA and A- forms is maximal.
-
Measure the absorbance (A) of each buffered solution at this wavelength, as well as the absorbance of the acidic (A_HA) and basic (A_A-) solutions.
-
Calculate the pKa using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_HA) / (A_A- - A)]
-
Alternatively, plot the absorbance at the chosen wavelength against pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How Delocalized Electrons Affect pKa Values | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure, conformation, stereodynamics, dimer formation, and absolute configuration of axially chiral atropisomers of hindered biphenyl carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unibas.it [iris.unibas.it]
- 11. [PDF] Illustrating atropisomerism in the porphyrin series using NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 16. echemi.com [echemi.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Spectroscopic Techniques for the Analysis of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol and its analogues. The structural elucidation of these hindered biphenyls is crucial in various fields, including medicinal chemistry and materials science, where their unique steric and electronic properties are exploited. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in differentiating and characterizing these compounds, supported by experimental data and detailed protocols.
Introduction to Spectroscopic Analysis of Hindered Biphenyls
The spectroscopic analysis of this compound and its analogues presents a unique set of challenges and insights due to their sterically hindered nature. The bulky tert-butyl groups restrict the rotation around the biphenyl C-C bond, leading to atropisomerism and distinct spectroscopic signatures. Understanding these signatures is paramount for confirming molecular structure, assessing purity, and studying intermolecular interactions. The primary techniques employed for this purpose are NMR, FTIR, and MS, each providing complementary information.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its analogues. These analogues have been chosen to illustrate the influence of different substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | Ar-H | OH | tert-Butyl (C(CH₃)₃) | Other Protons |
| This compound | CDCl₃ | 7.33 (d, J=2.4 Hz, 2H), 7.05 (d, J=2.4 Hz, 2H) | 4.9 (s, 2H) | 1.45 (s, 18H), 1.35 (s, 18H) | - |
| 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol | - | - | - | - | - |
| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol | - | - | - | - | - |
Note: Data for analogues is currently limited in publicly available resources. Further experimental work is required for a complete comparative table.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | C-O | C-C (biphenyl) | Aromatic C-H | Aromatic C-tert-Butyl | tert-Butyl (C(CH₃)₃) | tert-Butyl (C(CH₃)₃) |
| This compound | CDCl₃ | 149.5 | 124.5 | 126.5, 123.0 | 141.0, 136.0 | 35.0, 34.5 | 31.5, 30.0 |
| 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol | - | - | - | - | - | - | - |
| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol | - | - | - | - | - | - | - |
Note: Data for analogues is currently limited in publicly available resources. Further experimental work is required for a complete comparative table.
Table 3: FTIR Spectroscopic Data (Wavenumber, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | C-O Stretch |
| This compound | ~3500 (broad) | ~3050 | 2960-2870 | ~1600, 1480 | ~1230 |
| 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol[1] | 3412.6 | - | 1396.2, 1365.4 | 1594.2, 1455.6 | 1215.3, 1138.8 |
| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol | - | - | - | - | - |
Note: Data for analogues is currently limited in publicly available resources. Further experimental work is required for a complete comparative table.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 410.3 | 395 (M-CH₃)⁺, 353 (M-C₄H₉)⁺, 297 (M-2xC₄H₉)⁺ |
| 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol | 358.2 | - |
| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol | 242.1 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of the biphenyl compounds.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic and aliphatic signals.
Sample Preparation:
-
Dissolve 5-10 mg of the biphenyl compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. For quantitative analysis, an internal standard can be added.
¹H NMR Experimental Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Experimental Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more for dilute samples.
-
Temperature: 298 K.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the biphenyl compounds.
Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
FTIR Experimental Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the biphenyl compounds.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation for GC-MS:
-
Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization (e.g., silylation of the hydroxyl groups) can be performed to increase volatility.
GC-MS Experimental Parameters:
-
GC Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of this compound and its analogues.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (CAS No. 6390-69-8), a compound recognized as a non-hazardous irritant. Adherence to these protocols is critical for maintaining a safe and responsible research environment.
Key Safety and Disposal Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 6390-69-8 |
| Hazard Classification | Non-hazardous, Irritant[1] |
| Primary Disposal Guideline | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[2][3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, protective clothing, eye protection/face protection.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting. This procedure is designed to be followed by trained researchers and scientists.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Conduct all waste handling and consolidation activities within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
2. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound, such as contaminated filter paper, weighing boats, or gloves, in a designated solid chemical waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container if possible, or in a clearly labeled waste container.
3. Waste Container Selection and Labeling:
-
Use only chemically compatible and properly sealed containers for waste collection.
-
Label the waste container clearly with the full chemical name: "this compound" and its CAS number: "6390-69-8".
-
Indicate the primary hazard as "Irritant".
-
Include the contact information of the responsible researcher or laboratory.
4. Temporary Storage in the Laboratory:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general work areas, drains, and sources of ignition.
-
Ensure the storage area is secure and has secondary containment to prevent spills.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide the EHS office with accurate information about the waste contents.
-
Follow all institutional and local regulations for hazardous waste disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (CAS No. 6390-69-8). The following guidance is critical for ensuring laboratory safety and minimizing risk during the handling of this chemical.
Personal Protective Equipment (PPE)
Given that this compound is classified as a skin and eye irritant, a comprehensive personal protective equipment strategy is mandatory to prevent exposure.[1] Below is a summary of the recommended PPE.
| Protection Type | Recommended Equipment | Specifications/Standards |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing or dust generation. | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option). A lab coat or a chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, disposable coveralls are recommended. | Inspect gloves prior to use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Follow institutional respiratory protection program guidelines. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | --- |
Operational and Disposal Plans
Safe handling and disposal are paramount to laboratory safety. The following procedural steps provide a clear guide for working with and disposing of this compound.
Safe Handling Protocol
-
Preparation:
-
Ensure a well-ventilated workspace, ideally a certified chemical fume hood.
-
Assemble all necessary PPE before handling the chemical.
-
Have an emergency plan and necessary spill control materials readily available.
-
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice or attention.[1][4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Disposal Plan
All waste material, including contaminated PPE, must be collected in a designated, labeled, and sealed container. The disposal of this compound should be handled as chemical waste. While this compound is not halogenated, standard procedures for solid organic waste should be followed. Incineration in a licensed hazardous waste facility is a common and effective disposal method for such chemicals. Always consult and adhere to local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling
Caption: Workflow for safe handling of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
